molecular formula C9H10ClNO3 B1679231 (R)-Carisbamate CAS No. 194085-74-0

(R)-Carisbamate

Cat. No.: B1679231
CAS No.: 194085-74-0
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Carisbamate, also known as (R)-YKP509, is the R-enantiomer of the novel neuromodulator Carisbamate and is recognized as a potent anticonvulsant and antiepileptic agent for research applications . Originally developed to eliminate the toxic metabolites associated with its parent compound, felbamate, it represents a promising research candidate with a potentially improved safety profile . Preclinical studies demonstrate that Carisbamate exhibits a broad spectrum of efficacy across various experimental models, including maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures . Its research value is further highlighted by its activity in models of chronic epilepsy, such as the hippocampal kindling model and models of spontaneous recurrent seizures, where it has shown the ability to significantly reduce seizure frequency . While the exact mechanism of action is not fully elucidated, research indicates it involves inhibition of voltage-gated sodium channels, particularly by suppressing sustained repetitive firing in hippocampal neurons, a common attribute of many antiepileptic drugs . This action is use-dependent, meaning it preferentially affects neurons that are firing repetitively . Some studies also suggest potential disease-modifying or antiepileptogenic effects, as the compound was observed to delay the development of kindling and reduce neuronal loss in certain models of status epilepticus . This product is strictly for research use in laboratory settings and is not intended for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-74-0
Record name RWJ-452399
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RWJ-452399
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carisbamate

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Carisbamate, a chiral molecule with the systematic IUPAC name [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate, is a compound of significant interest in the field of drug development. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical and biological properties, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a carbamate ester characterized by a chiral center at the carbon atom bearing the hydroxyl and 2-chlorophenyl groups. The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its biological activity.

IdentifierValue
IUPAC Name [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
SMILES C1=CC=C(C(=C1)--INVALID-LINK--O)Cl[1]
Molecular Formula C₉H₁₀ClNO₃[1]
CAS Number 194085-74-0[1]
Molecular Weight 215.63 g/mol [1]

Stereochemistry

The stereochemistry of Carisbamate is a critical determinant of its pharmacological profile. The molecule possesses a single chiral center, giving rise to two enantiomers: this compound and (S)-Carisbamate. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration based on the arrangement of substituents around the chiral carbon. For this compound, the priority of the substituents is as follows: -OH > -C₆H₄Cl > -CH₂OC(O)NH₂ > -H. The spatial arrangement of these groups in a counter-clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the viewer defines the (R)-configuration.

The distinct three-dimensional arrangement of each enantiomer can lead to differential interactions with chiral biological targets such as enzymes and receptors, resulting in varied efficacy and safety profiles.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in publicly accessible literature. The following table summarizes available computed data and qualitative solubility information.

PropertyValueSource
XLogP3 1.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count 2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3Computed by Cactvs 3.4.8.18
Rotatable Bond Count 4Computed by Cactvs 3.4.8.18
Solubility Soluble in DMSOMedKoo Biosciences

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism of action of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, Carisbamate reduces neuronal excitability.

The interaction of this compound with VGSCs can be visualized as a multi-step process:

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC_resting VGSC (Resting State) VGSC_open VGSC (Open State) VGSC_resting->VGSC_open VGSC_inactive VGSC (Inactive State) VGSC_open->VGSC_inactive Inactivates Na_in Na+ VGSC_open->Na_in Na+ Influx Repolarization Repolarization VGSC_inactive->Repolarization During Reduced_Excitability Reduced Neuronal Excitability VGSC_inactive->Reduced_Excitability Prolonged inactivation leads to Na_out Na+ AP_Firing Action Potential Firing Na_in->AP_Firing Initiates Carisbamate This compound Carisbamate->VGSC_inactive Binds to and stabilizes Depolarization Membrane Depolarization Depolarization->VGSC_resting Opens Repolarization->VGSC_resting

Figure 1. Signaling pathway of this compound's interaction with voltage-gated sodium channels.

Experimental Protocols

Enantioselective Synthesis of this compound

G cluster_synthesis Synthetic Workflow Start 2-Chloroacetophenone Intermediate1 Prochiral Ketone Intermediate Start->Intermediate1 Functional Group Manipulation Intermediate2 (R)-Alcohol Intermediate1->Intermediate2 Asymmetric Reduction Intermediate3 (R)-Carbamate Precursor Intermediate2->Intermediate3 Carbamoylation Final This compound Intermediate3->Final Deprotection (if necessary)

Figure 2. A logical workflow for the enantioselective synthesis of this compound.

Chiral Separation of Carisbamate Enantiomers

The separation of (R)- and (S)-Carisbamate can be achieved using chiral High-Performance Liquid Chromatography (HPLC). A general protocol for such a separation would involve the following steps:

1. Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating enantiomers of carbamate-containing compounds.

2. Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with a reasonable retention time.

3. Method Parameters:

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
  • Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
  • Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., around 220 nm).

4. Sample Preparation: The racemic mixture of Carisbamate is dissolved in a suitable solvent, typically the mobile phase, to an appropriate concentration.

5. Injection and Data Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomer peaks are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers.

G cluster_hplc Chiral HPLC Workflow Sample Racemic Carisbamate Sample Preparation HPLC HPLC System with Chiral Column Sample->HPLC Injection Separation Elution with Optimized Mobile Phase HPLC->Separation Detection UV Detection Separation->Detection Analysis Chromatogram Analysis (Retention Times, Peak Areas) Detection->Analysis

Figure 3. A logical workflow for the chiral separation of Carisbamate enantiomers.

Conclusion

This compound is a chiral compound with a well-defined chemical structure and stereochemistry that are integral to its biological activity. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. While detailed experimental data on its physicochemical properties and a specific, replicable synthesis protocol are not widely published, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further research to fully characterize its experimental properties and optimize its synthesis is warranted.

References

In Vitro Neuroprotective Properties of (R)-Carisbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Carisbamate, a novel neuromodulator, has demonstrated significant neuroprotective effects in preclinical in vitro studies. This technical guide provides an in-depth overview of its neuroprotective properties, focusing on quantitative data from key experiments, detailed methodologies, and the putative signaling pathways involved.

Core Findings: Neuroprotection in an In Vitro Model of Status Epilepticus-Like Injury

This compound has been shown to be effective in preventing neuronal death when administered after a status epilepticus (SE)-like injury in cultured hippocampal neurons.[1][2] This neuroprotective effect is observed independently of its anticonvulsant properties.[2]

Quantitative Data on Neuroprotection

The neuroprotective efficacy of this compound was quantified in a model utilizing low magnesium (Mg²⁺) treatment to induce an SE-like injury in cultured hippocampal neurons. Treatment with this compound (200 µM) for 12 hours immediately following the injury resulted in a significant reduction in neuronal death.[1][2]

Treatment GroupNeuronal Death (%)Data Source
Control (Sham)10.5 ± 2.1
Low Mg²⁺ Injury45.2 ± 3.5
Low Mg²⁺ Injury + this compound (200 µM)15.8 ± 2.8

In addition to its neuroprotective effects, this compound also demonstrated the ability to prevent the development and expression of spontaneous recurrent epileptiform discharges (SREDs) that typically follow such an injury.

ParameterLow Mg²⁺ InjuryLow Mg²⁺ Injury + this compound (200 µM)Data Source
SRED Frequency (episodes/30 min)8.2 ± 3.60.58 ± 0.14
SRED Duration (s)152.4 ± 14.1377.6 ± 9.45

Experimental Protocols

The primary in vitro model used to assess the neuroprotective properties of this compound involves inducing an SE-like injury in cultured hippocampal neurons.

Hippocampal Neuronal Culture and SE-Like Injury Model
  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.

  • SE-Like Injury Induction: To mimic status epilepticus, the neuronal cultures are exposed to a low magnesium (Mg²⁺) medium for 3 hours. This removal of the Mg²⁺ block from NMDA receptors leads to their prolonged activation, excessive calcium (Ca²⁺) influx, and subsequent excitotoxic cell death pathways.

  • This compound Treatment: Immediately following the 3-hour low Mg²⁺ treatment, the cultures are treated with this compound (200 µM) for 12 hours.

  • Washout and Assessment: The drug is then washed out, and neuronal viability and electrophysiological properties are assessed 24 hours later.

Assessment of Neuroprotection

Neuronal death is typically quantified using fluorescent viability assays, such as co-staining with fluorescein diacetate (FDA) to identify live cells and propidium iodide (PI) to identify dead cells.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are used to measure spontaneous recurrent epileptiform discharges (SREDs) and other electrophysiological parameters to assess the long-term effects of the initial injury and the impact of this compound treatment.

Putative Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of this compound are still under investigation. However, its known pharmacological activities suggest the involvement of several key pathways.

Modulation of Voltage-Gated Sodium Channels

This compound is known to inhibit voltage-gated sodium channels (VGSCs) in a concentration-, voltage-, and use-dependent manner. This action reduces neuronal hyperexcitability and sustained repetitive firing, which are key contributors to excitotoxic neuronal injury. The IC₅₀ for the inhibition of rat Nav1.2 has been reported to be 68 µM, and for voltage-gated sodium channels in rat hippocampal neurons, it is 89 µM.

Carisbamate This compound VGSC Voltage-Gated Sodium Channels Carisbamate->VGSC Inhibits RepetitiveFiring Sustained Repetitive Firing VGSC->RepetitiveFiring Mediates Excitotoxicity Excitotoxicity RepetitiveFiring->Excitotoxicity Contributes to NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath Leads to

This compound's inhibition of voltage-gated sodium channels.

Attenuation of Excitotoxicity

By reducing excessive neuronal firing, this compound likely mitigates the downstream effects of excitotoxicity, including the massive influx of calcium and the activation of cell death pathways. While direct effects on glutamate receptors have not been extensively detailed in the context of neuroprotection, the suppression of glutamate transmission has been noted.

cluster_excitotoxicity Excitotoxic Cascade LowMg Low Mg²⁺ Injury NMDAR NMDA Receptor Overactivation LowMg->NMDAR CaInflux Excessive Ca²⁺ Influx NMDAR->CaInflux CellDeathPathways Activation of Cell Death Pathways CaInflux->CellDeathPathways NeuronalDeath Neuronal Death CellDeathPathways->NeuronalDeath Carisbamate This compound NeuronalFiring Reduced Neuronal Firing Carisbamate->NeuronalFiring NeuronalFiring->NMDAR Reduces Overactivation Start Start: Primary Hippocampal Neuronal Culture Injury Induce SE-Like Injury (Low Mg²⁺, 3h) Start->Injury Treatment Treat with this compound (200 µM, 12h) Injury->Treatment Washout Drug Washout Treatment->Washout Assessment Assess Neuroprotection and Electrophysiology (24h post-washout) Washout->Assessment DataAnalysis Data Analysis: - Neuronal Viability - SRED Frequency - SRED Duration Assessment->DataAnalysis End End DataAnalysis->End

References

(R)-Carisbamate: An In-Depth Technical Guide to its Anticonvulsant Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate, an investigational neuromodulator, has demonstrated a broad spectrum of activity in preclinical models of epilepsy, positioning it as a candidate for the treatment of various seizure types, including those resistant to current therapies. This technical guide provides a comprehensive overview of the anticonvulsant profile of this compound, detailing its efficacy in key preclinical models, its proposed mechanisms of action, and the experimental protocols utilized in its evaluation.

Preclinical Anticonvulsant Efficacy

This compound has been evaluated in a range of preclinical seizure models, demonstrating its potential to both raise the seizure threshold and prevent seizure spread. Its potency has been compared to several marketed antiepileptic drugs (AEDs), highlighting its promising profile.

Data Presentation: Quantitative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound in various preclinical models.

ModelSpeciesEndpointThis compound ED₅₀ / EfficacyReference
Maximal Electroshock (MES)MouseAbolition of tonic hindlimb extensionPotency ranked 4th out of 9 marketed AEDs[Novak et al., 2007, as cited in multiple sources]
Subcutaneous Pentylenetetrazol (scPTZ)MouseAbolition of clonic seizuresPotency ranked 1st out of 9 marketed AEDs[Novak et al., 2007, as cited in multiple sources]
Subcutaneous BicucullineMouseAbolition of clonic seizuresPotency ranked 2nd out of 9 marketed AEDs[Novak et al., 2007, as cited in multiple sources]
Subcutaneous PicrotoxinMouseAbolition of clonic seizuresPotency ranked 1st out of 9 marketed AEDs[Novak et al., 2007, as cited in multiple sources]
Kainate-Induced SeizuresRatReduction in motor seizure frequencySignificant reduction at 10 and 30 mg/kg (i.p.); 74% reduction at 30 mg/kg[1]Grabenstatter et al., 2008
Cultured Hippocampal NeuronsRatInhibition of SREDs¹ED₅₀ = 58.75 ± 2.43 μM[2]Deshpande et al., 2008
GAERS² Model of Absence SeizuresRatSuppression of spike-and-wave dischargesDose-dependent reduction; complete suppression at 30 and 60 mg/kg[3]Francois et al., 2008
Symptomatic Infantile Spasms ModelRatReduction in behavioral spasmsDose-dependent reduction at 30 and 60 mg/kgScantlebury et al., 2010

¹Spontaneous Recurrent Epileptiform Discharges ²Genetic Absence Epilepsy Rats from Strasbourg

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.2 subtype. This action leads to a reduction in neuronal hyperexcitability.

Inhibition of Voltage-Gated Sodium Channels

This compound produces a concentration-, voltage-, and use-dependent inhibition of rat Nav1.2 channels with an IC₅₀ value of 68 µM. In cultured rat hippocampal neurons, it blocks voltage-gated sodium channels with an IC₅₀ of 89 µM and inhibits the repetitive firing of action potentials. This inhibition of repetitive firing is a key characteristic of many established anticonvulsant drugs.

Modulation of Glutamatergic Neurotransmission

Studies have indicated that this compound can reduce glutamatergic transmission through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction in excitatory signaling in the brain.

Potential GABAergic Modulation

Some evidence suggests that Carisbamate may have a modulatory effect on GABAergic neurotransmission. However, this appears to be a secondary mechanism and is less well-characterized than its effects on sodium channels. One study noted that Carisbamate's depression of excitatory synaptic transmission was opposed by the GABA-A receptor antagonist picrotoxin, suggesting a potential presynaptic chloride conductance activation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Maximal Electroshock (MES) Test
  • Objective: To assess the ability of a compound to prevent the spread of a seizure.

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Procedure:

    • Animals (mice or rats) are administered the test compound, vehicle, or a standard anticonvulsant (e.g., Phenytoin) via a specified route (e.g., intraperitoneally, i.p.).

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.

    • The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.

Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Objective: To evaluate the ability of a compound to raise the seizure threshold.

  • Apparatus: Observation cages.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound, vehicle, or a standard anticonvulsant (e.g., Ethosuximide).

    • Following the pre-treatment period, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously (e.g., 85 mg/kg in mice).

    • Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures during the observation period. The ED₅₀ is the dose that protects 50% of the animals.

Kainate-Induced Seizure Model
  • Objective: To evaluate the efficacy of a compound in a model of temporal lobe epilepsy with spontaneous recurrent seizures.

  • Procedure:

    • Epilepsy is induced in rats by repeated low-dose injections of kainic acid until status epilepticus is established.

    • After a latent period, the animals develop spontaneous recurrent motor seizures.

    • Animals are treated with the test compound or vehicle, and seizure frequency and severity are monitored and compared to a baseline period.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the anticonvulsant spectrum of this compound.

G cluster_workflow Anticonvulsant Screening Workflow start Test Compound (this compound) mes Maximal Electroshock (MES) Test (Seizure Spread) start->mes Efficacy against generalized tonic-clonic seizures ptz Pentylenetetrazol (PTZ) Test (Seizure Threshold) start->ptz Efficacy against clonic seizures pharmaco Pharmacoresistant Models (e.g., Kainate, 6-Hz, Kindling) start->pharmaco Efficacy in drug-resistant epilepsy end Broad-Spectrum Anticonvulsant Profile mes->end ptz->end pharmaco->end G cluster_pathway Proposed Mechanism of Action of this compound carisbamate This compound nav12 Voltage-Gated Sodium Channel (Nav1.2) carisbamate->nav12 Inhibits ap Reduced Repetitive Action Potential Firing nav12->ap Leads to glutamate Decreased Presynaptic Glutamate Release ap->glutamate Contributes to excitability Reduced Neuronal Hyperexcitability ap->excitability glutamate->excitability seizure Anticonvulsant Effect excitability->seizure

References

(R)-Carisbamate: A Technical Guide on its Potential Antiepileptogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Carisbamate (also referred to as Carisbamate or CRS) is an investigational neuromodulator with a broad spectrum of anticonvulsant activity demonstrated in numerous preclinical models of epilepsy.[1][2] While its precise mechanism of action is not fully elucidated, evidence points towards a multi-target profile, primarily involving the modulation of voltage-gated ion channels.[3][4] This technical guide provides a comprehensive overview of the existing preclinical and clinical data on this compound, with a specific focus on its potential antiepileptogenic effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic underpinnings of this compound.

Mechanism of Action

This compound's antiepileptic effects are believed to stem from its interaction with several key neuronal targets that regulate excitability. The primary mechanisms identified to date include the inhibition of voltage-gated sodium channels and T-type voltage-gated calcium channels.[5]

Voltage-Gated Sodium Channel Inhibition

This compound has been shown to inhibit voltage-gated sodium channels (VGSCs) in a concentration-, voltage-, and use-dependent manner. This action is crucial as VGSCs are responsible for the initiation and propagation of action potentials, and their hyperexcitability is a hallmark of epilepsy. Studies have demonstrated that this compound blocks the Nav1.2 isoform, which is highly expressed in the hippocampus, a brain region often implicated in seizure generation. This inhibition of VGSCs leads to a reduction in the repetitive firing of action potentials in hippocampal neurons.

T-Type Voltage-Gated Calcium Channel Blockade

In addition to its effects on sodium channels, this compound has been found to block T-type voltage-gated calcium channels (Cav3.1). This action is significant as T-type calcium channels contribute to neuronal excitability and have been implicated in the pathophysiology of certain types of epilepsy. The blockade of these channels by this compound leads to a decrease in intracellular calcium influx, which is thought to contribute to its neuroprotective and anti-seizure properties.

Other Potential Mechanisms

Some studies suggest that this compound may also exert its effects through other mechanisms, including the modulation of hyperpolarization-activated cation currents (Ih) and potentially increasing GABA-mediated chloride conductance. Furthermore, it has been shown to suppress glutamate transmission in the dentate gyrus.

Preclinical Evidence of Antiepileptic and Antiepileptogenic Effects

This compound has demonstrated a broad spectrum of activity in various animal models of seizures and epilepsy. These studies provide crucial insights into its potential therapeutic applications.

Anticonvulsant Activity in Acute Seizure Models

This compound has shown efficacy in several conventional screening models for antiepileptic drugs, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.

Efficacy in Chronic Epilepsy Models

More compelling evidence for its potential comes from studies on chronic epilepsy models. This compound has been shown to:

  • Delay kindling acquisition.

  • Reduce the frequency of spontaneous seizures in the kainic acid and lithium-pilocarpine models of temporal lobe epilepsy.

  • Suppress spike-wave discharges in the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model.

  • Acutely suppress spasms in a rat model of symptomatic infantile spasms.

Evidence for Antiepileptogenic Effects

Antiepileptogenesis refers to the prevention or modification of the process by which a normal brain becomes epileptic. Some preclinical studies have suggested that this compound may possess antiepileptogenic properties. For instance, in the lithium-pilocarpine model, its administration has been linked to a reduction in the development of spontaneous seizures. However, it is important to note that in a post-traumatic rat epilepsy model, no significant antiepileptogenic effects were observed.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetPreparationIC50 / EffectReference
Voltage-Gated Sodium Channels (Nav1.2)Rat Hippocampal NeuronsIC50: 89 µM
Voltage-Gated Sodium Channels (rat Nav1.2)Whole-cell patch clampIC50: 68 µM
T-Type Calcium Channels (Cav3.1)HEK tsA-201 cellsSignificant decrease in Ca2+ flux at 100 µM and 300 µM
Hyperpolarization-activated cation current (Ih)GH3 cellsIC50: 38 µM
Repetitive Action Potential FiringRat Hippocampal Neurons46% inhibition at 30 µM, 87% inhibition at 100 µM
Spontaneous Recurrent Epileptiform Discharges (SREDs)Cultured Hippocampal NeuronsED50: 58.75 ± 2.43 μM

Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy

Animal ModelEffectDosageReference
Genetic Absence Epilepsy Rat from Strasbourg (GAERS)Dose-dependent reduction of spike-and-wave discharges; total suppression at higher doses.10, 30, and 60 mg/kg
Wistar Audiogenic Sensitive (AS) ratIncreased latency to tonic seizures; complete suppression of wild running and tonic seizures at higher doses.10, 20, and 30 mg/kg
Rat model of symptomatic infantile spasmsAcutely reduced behavioral and electroclinical spasms.30 and 60 mg/kg
Kainate-induced epilepsyReduced frequency of spontaneous seizures.Not specified
Lithium-pilocarpine modelDelayed or prevented induced epilepsy.Not specified

Clinical Development and Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy in humans. It has been investigated as an add-on therapy for drug-resistant focal epilepsy and for Lennox-Gastaut syndrome (LGS).

While some Phase II trials showed efficacy in patients with focal onset seizures, larger Phase III trials for this indication did not consistently demonstrate significant seizure reduction across the studied dose range. A Cochrane review concluded that while this compound might show some efficacy as an adjunctive therapy for drug-resistant focal epilepsy, the evidence for many outcomes was of low certainty.

More recently, this compound has received orphan drug designation from the FDA for the potential treatment of LGS. A Phase III trial to evaluate its efficacy and safety in patients with LGS-related seizures is planned. A Phase I pharmacokinetic study in adult and pediatric patients with LGS has been completed.

Experimental Protocols

Understanding the methodologies used in the preclinical evaluation of this compound is crucial for interpreting the data. Below are detailed descriptions of key experimental protocols.

In Vitro Electrophysiology
  • Whole-Cell Patch Clamp Recording: This technique was used to measure the effect of this compound on voltage-gated sodium and T-type calcium channels.

    • Cell Preparation: Cultured rat hippocampal neurons or HEK tsA-201 cells transfected with the channel of interest were used.

    • Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ionic currents across the membrane in response to voltage steps.

    • Data Analysis: The concentration-response curves were generated to calculate the IC50 values.

Animal Models of Epilepsy
  • Lithium-Pilocarpine Model of Temporal Lobe Epilepsy:

    • Induction: Rats are pre-treated with lithium chloride, followed by an injection of pilocarpine to induce status epilepticus (SE).

    • Treatment: this compound or vehicle is administered after the onset of SE.

    • Endpoint: The development of spontaneous recurrent seizures is monitored over time using video-EEG to assess the antiepileptogenic effect.

  • Kainic Acid Model of Temporal Lobe Epilepsy:

    • Induction: Kainic acid is administered to induce SE.

    • Electrophysiology: In vitro hippocampal slices from these animals are used to record neuronal excitability and intracellular calcium levels in CA3 pyramidal neurons.

    • Treatment: this compound is bath-applied to the slices to assess its effect on kainic acid-induced hyperexcitability and calcium influx.

  • Genetic Absence Epilepsy Rat from Strasbourg (GAERS):

    • Model: This is a genetic model that spontaneously exhibits absence-like seizures characterized by spike-and-wave discharges (SWDs) on the EEG.

    • Recording: Rats are implanted with cortical electrodes to record the EEG.

    • Treatment: this compound is administered, and the duration and frequency of SWDs are quantified.

Visualizations

Signaling Pathways and Mechanisms

Carisbamate_Mechanism Carisbamate This compound VGSC Voltage-Gated Sodium Channels (Nav1.2) Carisbamate->VGSC Inhibits T_Ca_Channel T-Type Voltage-Gated Calcium Channels (Cav3.1) Carisbamate->T_Ca_Channel Blocks Ih_Channel Hyperpolarization-activated Cation Channels (Ih) Carisbamate->Ih_Channel Inhibits GABA_R GABAA Receptor? Carisbamate->GABA_R Modulates? Action_Potential Action Potential Firing Ca_Influx Intracellular Ca2+ Influx Glutamate_Transmission Glutamatergic Transmission Carisbamate->Glutamate_Transmission Suppresses Neuronal_Excitability Neuronal Hyperexcitability Seizure_Activity Seizure Activity

Caption: Proposed mechanisms of action for this compound.

Experimental Workflow for Antiepileptogenesis Study

Antiepileptogenesis_Workflow Induction Induce Status Epilepticus (e.g., Lithium-Pilocarpine) Treatment Administer this compound or Vehicle Induction->Treatment Post-SE Latent_Period Latent Period (Epileptogenesis) Treatment->Latent_Period Monitoring Long-Term Video-EEG Monitoring Latent_Period->Monitoring Analysis Quantify Spontaneous Recurrent Seizures Monitoring->Analysis Outcome Assess Antiepileptogenic Effect Analysis->Outcome

Caption: Workflow for assessing antiepileptogenic effects.

Conclusion and Future Directions

This compound is a promising investigational antiepileptic drug with a multi-target mechanism of action. Preclinical studies have consistently demonstrated its broad-spectrum anticonvulsant activity and have suggested potential antiepileptogenic effects in certain models. While clinical trial results for focal epilepsy have been mixed, its development for Lennox-Gastaut syndrome is ongoing.

Future research should focus on:

  • Further elucidating the relative contribution of its different molecular targets to its overall therapeutic effect.

  • Conducting well-designed, long-term preclinical studies in various models of epileptogenesis to definitively establish its disease-modifying potential.

  • Identifying potential biomarkers that could predict patient response to this compound treatment.

This technical guide provides a solid foundation for understanding the current state of knowledge on this compound. Continued investigation into its unique pharmacological profile will be crucial in determining its ultimate place in the therapeutic armamentarium for epilepsy.

References

Methodological & Application

Application Notes and Protocols for Administering (R)-Carisbamate in Rodent Models of Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Carisbamate (also known as Carisbamate, YKP509, and RWJ-333369) is an investigational neuromodulator that has demonstrated broad-spectrum anticonvulsant activity in various preclinical rodent models of seizures.[1][2][3] These application notes provide a comprehensive overview of the administration of this compound in these models, including detailed experimental protocols, quantitative efficacy data, and visualizations of experimental workflows and proposed mechanisms of action.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several rodent models of seizures, demonstrating a dose-dependent reduction in seizure activity. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Rat Models of Seizures

Rodent ModelSeizure TypeDosing (mg/kg, i.p.)Key FindingsReference(s)
Kainate-Induced Epilepsy Spontaneous Motor Seizures10Significant reduction in motor seizure frequency.[2][4]
30Complete cessation of seizures in 7 out of 8 animals during a 6-hour post-drug epoch.
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Absence Seizures (Spike-and-Wave Discharges)10, 30, 60Dose-dependent reduction in the expression of spike-and-wave discharges.
30, 60Complete suppression of spike-and-wave discharges at 40 minutes post-injection.
Wistar Audiogenic Sensitive (AS) Rat Tonic-Clonic Seizures10Increased latency to the first running episode and a 327% increase in latency to tonic seizures.
20, 30Complete prevention of wild running and tonic seizures.
Symptomatic Infantile Spasms Model Behavioral and Electroclinical Spasms10No significant effect.
30, 60Acute reduction in both behavioral and electroclinical spasms.

Table 2: Efficacy of this compound in Mouse Models of Seizures

Rodent ModelSeizure TypeDosing (mg/kg, p.o.)Key FindingsReference(s)
Maximal Electroshock (MES) Seizure Generalized Tonic-ClonicED₅₀ = 9.67Effective in reducing MES-induced seizures.
Pentylenetetrazol (PTZ) Seizure Myoclonic SeizuresNot explicitly stated for Carisbamate, but this model is commonly used for screening anticonvulsants.The PTZ model is effective for evaluating compounds that enhance GABAergic transmission.

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound in rodent seizure models are provided below.

This compound Formulation and Administration

a. Vehicle Preparation:

  • 10% Solutol-HS-15: This vehicle has been successfully used for the intraperitoneal administration of this compound in rats.

  • 0.5% Methylcellulose: This is another common vehicle for oral and intraperitoneal administration.

    • To prepare a 0.5% methylcellulose solution:

      • Heat approximately one-third of the final required volume of sterile water to 70-80°C.

      • While stirring, slowly add the methylcellulose powder to the heated water to create a suspension.

      • Add the remaining two-thirds of the volume as ice-cold sterile water to the suspension.

      • Continue stirring the solution in a cold room or on ice until it becomes clear.

b. Drug Preparation:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Suspend the this compound powder in the chosen vehicle (e.g., 10% Solutol-HS-15 or 0.5% methylcellulose).

  • Ensure the suspension is homogenous before each administration.

c. Administration Route:

  • Intraperitoneal (i.p.) Injection: This is a common route for rapid systemic delivery in rodent studies. Injections are typically made into the lower right quadrant of the abdomen to avoid the midline and internal organs.

  • Oral Gavage (p.o.): This route mimics the clinical route of administration for many drugs.

Rodent Seizure Models and this compound Administration Protocols

a. Kainate-Induced Epilepsy Model (Rat)

This model induces spontaneous recurrent motor seizures that resemble human temporal lobe epilepsy.

Protocol:

  • Induction of Status Epilepticus: Administer repeated low-dose intraperitoneal injections of kainic acid (5 mg/kg) every hour to male Sprague-Dawley rats.

  • Continue injections until the rats have experienced convulsive status epilepticus (characterized by continuous seizures) for at least 3 hours.

  • Post-Induction Monitoring: Allow the rats to recover. Spontaneous seizures typically begin to occur after a latent period.

  • This compound Administration: Once spontaneous seizures are established, administer this compound or vehicle via intraperitoneal injection. A crossover design, where each animal receives both the drug and vehicle on alternate days, can be employed to control for individual variations in seizure frequency.

  • Seizure Assessment: Monitor seizure activity through continuous video recording. Seizures can be scored behaviorally using a modified Racine scale.

b. Maximal Electroshock (MES) Seizure Model (Mouse and Rat)

This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Drug Administration: Administer this compound or vehicle orally (p.o.) to mice or rats.

  • Anesthesia: Prior to stimulation, apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

  • Seizure Induction: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.

  • Assessment: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure.

c. Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse and Rat)

This model is used to identify compounds that can prevent myoclonic seizures, often by enhancing GABAergic neurotransmission.

Protocol:

  • PTZ Preparation: Dissolve pentylenetetrazol in 0.9% saline.

  • Drug Administration: Administer this compound or vehicle via the desired route (i.p. or p.o.).

  • Seizure Induction: After an appropriate pre-treatment time, administer PTZ subcutaneously or intraperitoneally. A recommended dose for mice is 30-35 mg/kg. For rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later can be effective.

  • Assessment: Observe the animals for the onset and severity of seizures, which can be scored using a modified Racine scale.

d. Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

GAERS are a well-established genetic model for absence epilepsy, characterized by spontaneous spike-and-wave discharges.

Protocol:

  • Animal Model: Use adult GAERS rats that exhibit spontaneous spike-and-wave discharges.

  • EEG Recording: For accurate assessment, animals should be implanted with cortical electrodes for electroencephalogram (EEG) monitoring.

  • Drug Administration: Administer this compound or vehicle intraperitoneally.

  • Assessment: Record and quantify the duration and frequency of spike-and-wave discharges from the EEG recordings before and after drug administration.

e. Wistar Audiogenic Sensitive (AS) Rat Model

These rats are genetically susceptible to seizures induced by loud sounds.

Protocol:

  • Animal Model: Use Wistar AS rats.

  • Drug Administration: Administer this compound or vehicle intraperitoneally.

  • Seizure Induction: Expose the rats to a high-intensity acoustic stimulus (e.g., 120 dB) for up to 1 minute.

  • Assessment: Record the occurrence, latency, and duration of wild running and tonic seizures.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize a typical experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_induction Seizure Induction Phase cluster_monitoring Monitoring and Treatment Phase cluster_analysis Data Analysis Phase kainate Administer Kainic Acid (5 mg/kg, i.p.) hourly status Induce Status Epilepticus (>= 3 hours) kainate->status latent Latent Period status->latent seizures Onset of Spontaneous Seizures latent->seizures drug_admin Administer this compound or Vehicle (i.p.) seizures->drug_admin video_eeg Continuous Video-EEG Monitoring drug_admin->video_eeg scoring Behavioral Seizure Scoring (Racine Scale) video_eeg->scoring eeg_analysis EEG Analysis (Seizure Frequency, Duration) video_eeg->eeg_analysis stats Statistical Analysis scoring->stats eeg_analysis->stats

Caption: Experimental workflow for testing this compound in the kainate-induced seizure model in rats.

mechanism_of_action cluster_channel Voltage-Gated Sodium Channel cluster_gaba GABAergic Neurotransmission cluster_outcome Neuronal Outcome carisbamate This compound na_channel Na+ Channel carisbamate->na_channel Acts on gaba_receptor GABA-A Receptor carisbamate->gaba_receptor Potentially acts on inactivation Enhanced Inactivation na_channel->inactivation Modulates reduced_firing Reduced Neuronal Firing inactivation->reduced_firing inhibition Enhanced Inhibition gaba_receptor->inhibition Potentiates inhibition->reduced_firing anticonvulsant Anticonvulsant Effect reduced_firing->anticonvulsant

Caption: Proposed mechanism of action of this compound in reducing neuronal hyperexcitability.

References

Application Notes and Protocols for Assessing (R)-Carisbamate Activity in In Vitro Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is a novel neuromodulatory compound that has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical seizure models. Understanding its mechanism of action and efficacy in controlled in vitro systems is crucial for its continued development and for elucidating the underlying pathophysiology of epilepsy. These application notes provide detailed protocols for utilizing common in vitro seizure models to assess the activity of this compound. The described models include primary hippocampal and cortical neuron cultures and acute brain slice preparations, with epileptiform activity induced by chemical convulsants. Electrophysiological activity can be monitored using patch-clamp techniques or multi-electrode arrays (MEAs).

Mechanism of Action of this compound

This compound is understood to exert its anticonvulsant effects through multiple mechanisms, primarily by modulating voltage-gated ion channels. Its principal mode of action is the use-dependent blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials. By inhibiting these channels, this compound can reduce neuronal hyperexcitability. Additionally, studies have indicated that this compound can inhibit T-type calcium channels and hyperpolarization-activated cation currents (Ih), further contributing to its dampening effect on aberrant neuronal firing. There is also evidence to suggest an effect on chloride conductances, which may enhance inhibitory neurotransmission.

Data Presentation: Efficacy of this compound in In Vitro Models

The following tables summarize the quantitative data on the inhibitory effects of this compound across various in vitro seizure models.

TargetIn Vitro ModelParameterValue
Voltage-Gated Sodium Channels (VGSCs)Whole-cell patch clamp (rat Nav1.2)IC5068 µM at -67 mV
Voltage-Gated Sodium Channels (VGSCs)Whole-cell patch clamp (rat hippocampal neurons)IC5089 µM at -67 mV
Transient Sodium Current (INa(T))Whole-cell patch clamp (GH3 cells)IC5056.4 µM
Late Sodium Current (INa(L))Whole-cell patch clamp (GH3 cells)IC5011.4 µM
Hyperpolarization-Activated Cation Current (Ih)Whole-cell patch clamp (GH3 cells)IC5038 µM
In Vitro ModelParameterConcentrationInhibition
Cultured Rat Hippocampal NeuronsRepetitive Firing30 µM46%
Cultured Rat Hippocampal NeuronsRepetitive Firing100 µM87%
Rat Piriform Cortical SlicesMg2+-free induced seizure-like discharges50-200 µMInhibition
Rat Piriform Cortical Slices4-AP induced seizure-like discharges50-200 µMInhibition

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture for Electrophysiology

This protocol details the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups for subsequent electrophysiological analysis.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating of Culture Surface:

    • Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • The following day, wash the surfaces three times with sterile water and allow them to dry completely.

    • Apply 5 µg/mL laminin in sterile PBS and incubate for at least 2 hours at 37°C before plating neurons.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Aseptically remove the uterine horns and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Isolate the embryos and dissect the hippocampi in a sterile environment.

    • Transfer the hippocampal tissue to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and 50 µL of DNase I.

    • Incubate at 37°C for 15 minutes, gently inverting the tube every 5 minutes.

    • Stop the trypsinization by adding an equal volume of DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating and Culture:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto the prepared culture surfaces at a density of 2 x 10^5 cells/cm².

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days. Neurons are typically ready for electrophysiological recordings after 10-14 days in vitro (DIV).

Protocol 2: Acute Brain Slice Preparation and Induction of Epileptiform Activity

This protocol describes the preparation of acute brain slices and the induction of seizure-like activity using 4-aminopyridine (4-AP) or low-magnesium artificial cerebrospinal fluid (aCSF).[1][2][3][4][5]

Materials:

  • Young adult rats or mice (P21-P40)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • 4-aminopyridine (4-AP)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

  • Recovery chamber

  • Recording chamber

Procedure:

  • Preparation:

    • Prepare ice-cold cutting solution and aCSF, and continuously bubble with carbogen for at least 30 minutes prior to use. The cutting solution is typically a modified aCSF with reduced calcium and increased magnesium or sucrose to minimize excitotoxicity during slicing.

    • aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.

  • Brain Extraction and Slicing:

    • Anesthetize and decapitate the animal according to approved IACUC protocols.

    • Rapidly dissect the brain and place it in the ice-cold cutting solution.

    • Mount the brain onto the vibratome stage and prepare coronal or horizontal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, piriform cortex).

    • Immediately transfer the slices to a recovery chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 1 hour.

  • Induction of Epileptiform Activity:

    • 4-AP Model: Transfer a slice to the recording chamber and perfuse with aCSF containing 50-100 µM 4-AP. Epileptiform discharges typically appear within 15-30 minutes.

    • Low-Magnesium Model: Transfer a slice to the recording chamber and perfuse with aCSF in which MgSO4 has been omitted or reduced to a low concentration (e.g., 0.25 mM). Seizure-like events will develop over a period of 10-20 minutes.

  • Electrophysiological Recording:

    • Record spontaneous or evoked field potentials or perform whole-cell patch-clamp recordings from individual neurons to assess the effects of this compound on the induced epileptiform activity.

Protocol 3: Multi-Electrode Array (MEA) Assay for Seizure Liability

This protocol outlines the use of a multi-electrode array (MEA) system to assess the effects of this compound on neuronal network activity.

Materials:

  • Primary cortical or hippocampal neurons (prepared as in Protocol 1)

  • MEA plates (e.g., 48-well)

  • MEA recording system and software

  • Culture medium and supplements

Procedure:

  • Cell Plating on MEA:

    • Coat the MEA plates with Poly-D-lysine and laminin as described in Protocol 1.

    • Plate the dissociated neurons onto the MEA at a density that allows for the formation of a functional network (typically 1-2 x 10^5 cells/well for a 48-well plate).

    • Culture the neurons for at least 14-21 days to allow for the development of mature, spontaneous network activity.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow the temperature to equilibrate to 37°C.

    • Record baseline spontaneous neuronal activity (spikes, bursts, network bursts) for at least 10-20 minutes.

  • Compound Application and Recording:

    • Prepare a stock solution of this compound and dilute it to the desired final concentrations in pre-warmed culture medium.

    • Apply the different concentrations of this compound to the wells. Include a vehicle control.

    • Record the neuronal network activity for a defined period (e.g., 30-60 minutes) after compound application.

  • Data Analysis:

    • Use the MEA software to analyze the recorded data. Key parameters to quantify include:

      • Mean firing rate

      • Burst frequency and duration

      • Network burst frequency and synchrony

    • Compare the changes in these parameters in the this compound-treated wells to the vehicle control to determine the compound's effect on neuronal network excitability.

Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Action_Potential Action Potential Generation & Propagation VGSC->Action_Potential T_type_Ca T-type Calcium Channel Neuronal_Excitability Neuronal Hyperexcitability T_type_Ca->Neuronal_Excitability HCN HCN Channel (Ih current) HCN->Neuronal_Excitability Cl_channel Chloride Channel Inhibition Neuronal Inhibition Cl_channel->Inhibition Carisbamate This compound Carisbamate->VGSC Inhibits Carisbamate->T_type_Ca Inhibits Carisbamate->HCN Inhibits Carisbamate->Cl_channel Modulates Action_Potential->Neuronal_Excitability

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction of Epileptiform Activity cluster_treatment Treatment cluster_recording Recording & Analysis Culture_Prep Primary Neuron Culture (Protocol 1) MEA MEA Recording (Protocol 3) Culture_Prep->MEA Slice_Prep Acute Brain Slice Preparation (Protocol 2) Chem_Convulsant Apply Chemical Convulsant (4-AP or Low Mg2+) Slice_Prep->Chem_Convulsant Apply_Carisbamate Apply this compound (various concentrations) Chem_Convulsant->Apply_Carisbamate Patch_Clamp Patch-Clamp Recording Apply_Carisbamate->Patch_Clamp Apply_Carisbamate->MEA Data_Analysis Data Analysis Patch_Clamp->Data_Analysis MEA->Data_Analysis

Caption: Workflow for in vitro seizure model experiments.

Logical_Relationship Carisbamate This compound Activity Channel_Modulation Ion Channel Modulation (Na+, Ca2+, Ih, Cl-) Carisbamate->Channel_Modulation leads to Reduced_Firing Reduced Neuronal Firing & Excitability Channel_Modulation->Reduced_Firing results in Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect produces

Caption: Logical flow of this compound's anticonvulsant effect.

References

Application Notes and Protocols for Intracerebral Administration of (R)-Carisbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate, a novel neuromodulator, has demonstrated significant neuroprotective and anticonvulsant properties in various preclinical models of epilepsy.[1][2][3][4][5] Its primary mechanism of action is believed to involve the inhibition of voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and reduction of pathological firing. While systemic administration has been the focus of many studies, direct intracerebral administration offers a powerful tool for investigating its localized effects on specific brain circuits and for exploring its therapeutic potential with reduced systemic exposure.

These application notes provide a detailed experimental design for the intracerebral administration of this compound in a rodent model, summarizing key quantitative data from relevant studies and offering comprehensive protocols for its use.

Data Presentation

The following tables summarize quantitative data from studies on Carisbamate, providing insights into its efficacy and experimental parameters.

Table 1: Efficacy of Carisbamate in a Rat Model of Temporal Lobe Epilepsy

Dosage (mg/kg, i.p.)OutcomeReference
30, 60, 90, 120Reduced severity of status epilepticus, strong neuroprotection in hippocampus, cortices, thalamus, and amygdala.[François et al., 2011]
90, 120Prevented mossy fiber sprouting in the dentate gyrus.[François et al., 2011]
90, 120Delayed or suppressed the occurrence of spontaneous motor seizures.[François et al., 2011]

Table 2: Effect of Carisbamate on Spasms in a Rat Model of Infantile Spasms

Dosage (mg/kg, i.p.)OutcomeReference
10No significant effect on behavioral spasms.[Scioscia et al., 2013]
30, 60Acutely reduced behavioral and electroclinical spasms.[Scioscia et al., 2013]
60No significant sedation or mortality observed.[Scioscia et al., 2013]

Table 3: In Vitro Effects of Carisbamate on Neuronal Activity

ConcentrationModel SystemOutcomeReference
200 µMCultured hippocampal neuronsPrevented the development and expression of spontaneous recurrent epileptiform discharges (SREDs) and prevented neuronal death.[Deshpande et al., 2008]
68 µM (IC50)Rat Nav1.2 channelsConcentration-, voltage-, and use-dependent inhibition.[Liu et al., 2008]
89 µM (IC50)Rat hippocampal neuronsBlocked voltage-gated sodium channels.[Liu et al., 2008]
30 µMRat hippocampal neuronsInhibited repetitive firing of action potentials by 46%.[Liu et al., 2008]
100 µMRat hippocampal neuronsInhibited repetitive firing of action potentials by 87%.[Liu et al., 2008]
58.75 µM (EC50)Cultured hippocampal neuronsBlocked low Mg2+-induced SREDs.[Grabenstatter et al., 2007]

Experimental Protocols

This section outlines a detailed protocol for the stereotaxic intracerebral administration of this compound into the hippocampus of a rat, a region critically involved in epilepsy.

Protocol 1: Preparation of this compound Solution for Intracerebral Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolution: Based on in vitro study preparations, dissolve this compound powder in sterile water. To aid dissolution, add 0.1 M NaOH dropwise while vortexing until the solution is clear.

  • Concentration: Prepare a stock solution of 10 mM. For intracerebral injection, a starting concentration of 1 mM can be used, with a final injection volume of 1 µL per site. This concentration is a starting point and should be optimized for the specific experimental goals.

  • pH Adjustment: Adjust the pH of the final solution to a physiologically compatible range (7.2-7.4) using sterile HCl or NaOH.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Intracerebral Injection of this compound in Rats

Materials and Equipment:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Heating pad to maintain body temperature

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Infusion pump

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

    • Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Place the rat in the stereotaxic apparatus, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and clean the area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the bregma and lambda landmarks.

    • Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., hippocampus or amygdala).

      • Hippocampus (CA1 region): Anteroposterior (AP): -3.6 mm from bregma; Mediolateral (ML): ±2.4 mm from midline; Dorsoventral (DV): -3.0 mm from the skull surface.

      • Basolateral Amygdala: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline; Dorsoventral (DV): -8.5 mm from bregma.

    • Drill a small burr hole through the skull at the determined coordinates.

  • Intracerebral Injection:

    • Load the Hamilton syringe with the prepared this compound solution.

    • Mount the syringe on the stereotaxic arm and slowly lower the needle to the target DV coordinate.

    • Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion. A total volume of 1 µL is a common starting point.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics and antibiotics as per institutional guidelines.

    • Monitor the animal during recovery from anesthesia on a heating pad.

    • House the animal individually and monitor for any signs of distress or complications.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its intracerebral administration.

G cluster_0 Mechanism of Action of this compound Carisbamate This compound VGSC Voltage-Gated Sodium Channel (VGSC) Carisbamate->VGSC Inhibits Na_Influx Reduced Na+ Influx VGSC->Na_Influx Membrane_Stab Neuronal Membrane Stabilization Na_Influx->Membrane_Stab AP_Firing Decreased Repetitive Action Potential Firing Membrane_Stab->AP_Firing Neurotransmission Reduced Pathological Neurotransmission AP_Firing->Neurotransmission Anticonvulsant Anticonvulsant & Neuroprotective Effects Neurotransmission->Anticonvulsant

Caption: Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for Intracerebral Administration A Preparation of This compound Solution B Animal Anesthesia & Stereotaxic Mounting A->B C Surgical Procedure: Scalp Incision & Craniotomy B->C D Stereotaxic Injection of this compound C->D E Post-operative Care & Monitoring D->E F Behavioral or Electrophysiological Analysis E->F

Caption: Workflow for intracerebral this compound administration.

References

Application Notes and Protocols: (R)-Carisbamate in Post-Traumatic Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-traumatic epilepsy (PTE) is a debilitating neurological disorder that can arise following a traumatic brain injury (TBI). The development of effective therapeutic interventions to prevent or treat PTE is a significant area of research. (R)-Carisbamate (CRS), an investigational neuromodulator, has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models of epilepsy.[1][2][3] This document provides detailed application notes and protocols regarding the use of this compound in a relevant animal model of PTE, summarizing the available data on its efficacy and outlining the experimental procedures involved.

The primary known mechanism of action for Carisbamate is the modulation of voltage-gated sodium channels, which helps to stabilize neuronal activity and prevent the excessive firing that leads to seizures.[4] There is also evidence suggesting a potential role in enhancing GABAergic neurotransmission, the primary inhibitory pathway in the brain.[4] Despite its efficacy in some epilepsy models, its performance in post-traumatic epilepsy models has been found to be limited.

Data Presentation

Efficacy of this compound in a Rostral Parasagittal Fluid Percussion Injury (rpFPI) Model of PTE

A key study by Eastman et al. (2011) investigated the antiepileptogenic and antiepileptic effects of this compound in a rat model of PTE induced by rostral parasagittal fluid percussion injury (rpFPI). The results of this blind and randomized study are summarized below.

Table 1: Antiepileptogenic Effects of this compound in the rpFPI Rat Model

Treatment GroupAssessment Time PointOutcome MeasureResultReference
This compound1 and 3 months post-injuryIncidence of EpilepsyNo significant antiepileptogenic effects detected.
This compound1 and 3 months post-injuryFrequency of SeizuresNo significant antiepileptogenic effects detected.

Table 2: Antiepileptic Effects of this compound in the rpFPI Rat Model

Treatment GroupAssessment Time PointOutcome MeasureResultReference
This compound1 and 4 months post-injurySeizure FrequencyEquivocal and transient antiepileptic effects observed.

Note: The studies were powered to detect an approximate 50% decrease in epilepsy incidence and a 40% decrease in seizure frequency. Despite achieving plasma concentrations comparable to or higher than those in previous preclinical and clinical studies, this compound did not demonstrate significant efficacy in this model of pharmacoresistant epilepsy.

Experimental Protocols

Rostral Parasagittal Fluid Percussion Injury (rpFPI) Model of Post-Traumatic Epilepsy in Rats

This protocol describes the induction of PTE in rats using the rpFPI model, which closely replicates human contusive closed head injury.

1. Animal Preparation:

  • Use adolescent male Sprague-Dawley rats.
  • Anesthetize the animals according to institutional guidelines.
  • Secure the rat in a stereotaxic frame.
  • Make a midline scalp incision to expose the skull.

2. Craniotomy:

  • Perform a craniotomy over the desired cortical location (e.g., rostral parasagittal cortex).
  • The dura mater should remain intact.
  • Securely attach a Luer-Lok hub over the craniotomy site using dental cement.

3. Fluid Percussion Injury Induction:

  • Connect the hub to a fluid percussion device.
  • Deliver a calibrated fluid pulse to the intact dura to induce the injury. The pressure and duration of the pulse should be standardized to produce a consistent level of injury.

4. Post-Injury Monitoring and Care:

  • Monitor the animal for recovery from anesthesia.
  • Provide appropriate post-operative care, including analgesics and hydration.
  • House the animals individually with free access to food and water.

5. Seizure Monitoring:

  • Implant electrocorticography (ECoG) electrodes to monitor brain electrical activity.
  • Conduct continuous video-ECoG monitoring to detect and quantify spontaneous recurrent seizures.

This compound Administration Protocol

This protocol outlines the administration of this compound for assessing its antiepileptogenic and antiepileptic effects.

1. Drug Preparation:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

2. Antiepileptogenic Treatment Paradigm:

  • Initiate a 2-week prophylactic treatment with this compound or vehicle control 15 minutes after the rpFPI.
  • Administer the drug via oral gavage or intraperitoneal injection at a predetermined dose and frequency. Dosing should be designed to maintain therapeutic blood levels.
  • Assess the development of epilepsy at 1 and 3 months post-injury through ECoG monitoring.

3. Antiepileptic Treatment Paradigm:

  • In animals with established PTE, conduct repeated measures experiments.
  • Administer a 1-week treatment of this compound at 1 and 4 months post-injury.
  • Monitor seizure frequency during the treatment period and compare it to a baseline period.

4. Plasma Concentration Analysis:

  • Collect blood samples to determine the plasma concentration of this compound to ensure it is within the therapeutic range.

Visualizations

experimental_workflow cluster_pte_induction PTE Induction (rpFPI Model) cluster_monitoring Seizure Monitoring cluster_treatment Carisbamate Treatment cluster_analysis Data Analysis animal_prep Animal Preparation craniotomy Craniotomy animal_prep->craniotomy fpi Fluid Percussion Injury craniotomy->fpi post_op Post-Operative Care fpi->post_op antiepileptogenic Antiepileptogenic Protocol (2 weeks post-injury) fpi->antiepileptogenic ecog_implant ECoG Electrode Implantation post_op->ecog_implant video_ecog Continuous Video-ECoG ecog_implant->video_ecog antiepileptic Antiepileptic Protocol (1 week treatment in epileptic rats) video_ecog->antiepileptic seizure_analysis Seizure Frequency & Incidence antiepileptogenic->seizure_analysis antiepileptic->seizure_analysis plasma_analysis Plasma Concentration antiepileptic->plasma_analysis

Experimental workflow for evaluating this compound in a PTE model.

mechanism_of_action carisbamate This compound na_channel Voltage-Gated Sodium Channels carisbamate->na_channel Inhibits gaba_receptor GABA-A Receptor carisbamate->gaba_receptor Potentiates (?) neuronal_firing Excessive Neuronal Firing na_channel->neuronal_firing Leads to gaba_receptor->neuronal_firing Inhibits seizures Seizures neuronal_firing->seizures Causes

Proposed mechanism of action of this compound.

References

Designing Clinical Trials for Adjunctive (R)-Carisbamate Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carisbamate is an investigational antiepileptic drug (AED) that has shown potential as an adjunctive therapy for treatment-resistant epilepsy, including focal-onset seizures and Lennox-Gastaut Syndrome (LGS).[1][2] Its primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[3] This document provides detailed application notes and protocols for designing robust Phase III clinical trials to evaluate the efficacy and safety of adjunctive this compound therapy.

Application Notes

Rationale for Adjunctive Therapy Trials

Ethical considerations preclude the use of a placebo as a monotherapy in patients with active epilepsy. Therefore, new AEDs are typically evaluated in adjunctive therapy trials, where the investigational drug is added to the patient's existing, stable AED regimen.[4] This design allows for the assessment of the additional benefit of the new drug compared to a placebo, while ensuring all patients receive a baseline level of care.

Target Patient Population

The selection of the target patient population is critical for the success of the clinical trial. For adjunctive this compound therapy, the following populations are of primary interest:

  • Adults and adolescents (≥16 years) with drug-resistant focal-onset seizures: These patients continue to experience seizures despite treatment with one or more appropriate AEDs.

  • Children and adults (e.g., 4-55 years) with Lennox-Gastaut Syndrome (LGS): LGS is a severe form of childhood-onset epilepsy characterized by multiple seizure types and developmental delay.[1]

Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population and to minimize confounding factors. Key criteria from a representative this compound trial for LGS (NCT05219617) are summarized in the table below.

Inclusion CriteriaExclusion Criteria
Documented history of LGS (evidence of multiple seizure types, specific EEG patterns, and developmental delay)Progressive neurologic disease
Currently treated with 1-4 concomitant AEDs with stable dosesClinically significant cardiac, respiratory, gastrointestinal, or renal disease
Minimum number of drop seizures (e.g., tonic or atonic) during the baseline periodUse of felbamate for less than 18 months
Efficacy and Safety Endpoints

The primary and secondary endpoints of the trial must be clearly defined and aligned with regulatory guidelines.

Endpoint TypeEndpointDescription
Primary Efficacy Percent change from baseline in seizure frequencyThe percentage reduction in the frequency of the primary seizure type(s) (e.g., drop seizures in LGS, focal-onset seizures) during the treatment period compared to the baseline period.
Responder RateThe proportion of patients who experience a ≥50% reduction in the frequency of the primary seizure type(s) during the treatment period compared to the baseline period.
Secondary Efficacy Change in overall seizure frequencyThe change in the frequency of all seizure types.
Seizure-free daysThe number of days a patient is free from any seizures.
Clinician Global Impression of Change (CGI-C)A clinician's assessment of the patient's overall improvement or worsening.
Patient/Caregiver Global Impression of Change (PGI-C)The patient's or caregiver's assessment of the overall improvement or worsening.
Safety Incidence of Treatment-Emergent Adverse Events (TEAEs)The number and percentage of patients experiencing adverse events that occur or worsen during the treatment period.
Laboratory abnormalitiesChanges in hematology, clinical chemistry, and urinalysis parameters.
Vital signs and ECGsChanges in blood pressure, heart rate, respiratory rate, temperature, and electrocardiogram readings.

Experimental Protocols

Study Design and Workflow

A typical Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is recommended.

G cluster_screening Screening Phase cluster_baseline Baseline Phase (4-8 weeks) cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (e.g., 16 weeks) cluster_followup Follow-up/Open-Label Extension Screening Screening and Informed Consent Baseline Establish Baseline Seizure Frequency (Seizure Diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Titration Titration Period (e.g., 4 weeks) Randomization->Titration Placebo Placebo Dose1 This compound Low Dose Dose2 This compound High Dose Maintenance Maintenance Period (e.g., 12 weeks) Titration->Maintenance FollowUp Safety Follow-up Maintenance->FollowUp OLE Open-Label Extension (Optional) FollowUp->OLE

Figure 1: Adjunctive Therapy Clinical Trial Workflow
Seizure Frequency and Type Monitoring Protocol

Accurate seizure monitoring is paramount for efficacy assessment. The use of a standardized electronic seizure diary is highly recommended.

Protocol:

  • Patient/Caregiver Training: At the beginning of the baseline period, provide comprehensive training to the patient and/or caregiver on how to accurately identify and record seizure types and frequency using the electronic diary.

  • Daily Entries: Require daily entries in the electronic diary, even on seizure-free days, to ensure compliance and data integrity.

  • Data Collection: The electronic diary should capture the following for each seizure event:

    • Date and time of seizure onset

    • Seizure type (e.g., tonic, atonic, focal with motor signs)

    • Seizure duration

    • Any potential triggers

  • Data Review: At each study visit, the clinical site staff should review the seizure diary with the patient/caregiver to ensure accuracy and completeness.

Adverse Event Monitoring Protocol

Systematic monitoring of adverse events is crucial for evaluating the safety and tolerability of this compound. The Liverpool Adverse Events Profile (LAEP) is a validated, 19-item self-report questionnaire for this purpose.

Protocol:

  • Administration: The LAEP should be administered at baseline and at specified intervals during the treatment and follow-up periods.

  • Scoring: Each of the 19 items is rated on a 4-point Likert scale:

    • 1 = Never a problem

    • 2 = Rarely a problem

    • 3 = Sometimes a problem

    • 4 = Always a problem The total score ranges from 19 to 76, with higher scores indicating a greater burden of adverse events.

  • Interpretation: Changes in the total LAEP score from baseline will be a key safety endpoint. Additionally, individual item scores can identify specific adverse event profiles.

  • Spontaneous Reporting: In addition to the LAEP, all spontaneously reported adverse events should be recorded and graded for severity and relationship to the study drug.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Protocol

PK/PD analysis is essential to understand the relationship between drug exposure and response.

Protocol:

  • Blood Sampling: Collect sparse blood samples for this compound concentration measurement at pre-specified time points during study visits (e.g., trough concentrations before morning dose). A more intensive sampling schedule may be implemented in a subset of patients.

  • Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) should be used to quantify this compound concentrations in plasma.

  • Population PK Modeling: A population PK model will be developed to:

    • Characterize the typical PK of this compound and its variability in the target patient population.

    • Identify covariates (e.g., age, weight, concomitant medications) that influence drug exposure.

  • Exposure-Response Analysis: The relationship between individual patient exposure (e.g., AUC, Cmax) and efficacy (e.g., seizure reduction) and safety (e.g., LAEP score) endpoints will be explored.

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dosing Regimen Concentration Plasma Drug Concentration Dose->Concentration Absorption, Distribution, Metabolism, Excretion (ADME) Efficacy Efficacy (Seizure Reduction) Concentration->Efficacy Exposure-Efficacy Relationship Safety Safety (Adverse Events) Concentration->Safety Exposure-Safety Relationship

Figure 2: PK/PD Relationship in Clinical Trials

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment arms.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicPlacebo (N=...)This compound Low Dose (N=...)This compound High Dose (N=...)Total (N=...)
Age (years), mean (SD)
Sex, n (%)
Male
Female
Race, n (%)
White
Black or African American
Asian
Other
Weight (kg), mean (SD)
Baseline Seizure Frequency (per 28 days), median (range)
Number of Concomitant AEDs, mean (SD)

Table 2: Efficacy Outcomes

EndpointPlacebo (N=...)This compound Low Dose (N=...)This compound High Dose (N=...)p-value vs. Placebo
Median Percent Reduction in Seizure Frequency (%)
Responder Rate (≥50% reduction), n (%)
Mean Change from Baseline in Seizure-Free Days

Table 3: Safety and Tolerability Summary

Adverse EventPlacebo (N=...)This compound Low Dose (N=...)This compound High Dose (N=...)
Any TEAE, n (%)
TEAEs leading to discontinuation, n (%)
Serious TEAEs, n (%)
Most Common TEAEs (>5% in any group)
Dizziness, n (%)
Somnolence, n (%)
Headache, n (%)
Nausea, n (%)
Mean Change from Baseline in LAEP Total Score

Mandatory Visualization

Signaling Pathway of this compound

This compound is thought to exert its anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons can be due to dysfunction of these channels. By binding to VGSCs, this compound is believed to stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that leads to seizures.

G cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by this compound cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation VGSC_open Voltage-Gated Na+ Channel (Open State) AP->VGSC_open Na_influx Na+ Influx VGSC_open->Na_influx VGSC_inactivated Voltage-Gated Na+ Channel (Inactivated State) VGSC_open->VGSC_inactivated Inactivation Depolarization Depolarization Na_influx->Depolarization NT_release Neurotransmitter Release Depolarization->NT_release Postsynaptic_receptor Postsynaptic Receptor NT_release->Postsynaptic_receptor Carisbamate This compound Carisbamate->VGSC_inactivated Binds to and stabilizes VGSC_inactivated->VGSC_open Reduced transition Postsynaptic_potential Excitatory Postsynaptic Potential (EPSP) Postsynaptic_receptor->Postsynaptic_potential

Figure 3: Proposed Mechanism of Action of this compound

Conclusion

The successful design and execution of clinical trials for adjunctive this compound therapy require a comprehensive and well-defined protocol. By adhering to the principles and methodologies outlined in these application notes, researchers can generate high-quality data to rigorously evaluate the efficacy and safety of this promising antiepileptic drug.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Carisbamate Oral Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (R)-Carisbamate. It provides troubleshooting advice, frequently asked questions (FAQs), comparative data, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioavailability challenges?

This compound (also known as YKP509) is a novel compound that was investigated for its anticonvulsant properties in conditions like epilepsy.[1][2] Like many new chemical entities (NCEs), its development can be hindered by suboptimal pharmacokinetic properties.[3][4] The primary challenges affecting the oral bioavailability of compounds like this compound often stem from low aqueous solubility and/or low intestinal permeability, which are key determinants of drug absorption.[5]

Q2: Which formulation strategies are most promising for improving the oral bioavailability of a poorly soluble drug like this compound?

For poorly soluble drugs, several formulation strategies can significantly enhance oral bioavailability. These approaches primarily focus on increasing the drug's dissolution rate and/or apparent solubility in gastrointestinal fluids. Key strategies include:

  • Particle Size Reduction (Micronization/Nanosizing): Decreasing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous state prevents crystallization and can lead to higher apparent solubility and faster dissolution.

  • Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in the gastrointestinal tract, forming fine emulsions that enhance absorption.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.

Q3: How do I select the best formulation strategy for my experiments?

The optimal strategy depends on the specific physicochemical properties of this compound. A logical approach involves a systematic screening process.

  • Characterize the API: Determine key properties like aqueous solubility, pKa, logP, and crystalline form.

  • Conduct Feasibility Studies: Screen simple formulations from different technology platforms (e.g., a basic suspension, a simple solid dispersion, and a lipid-based solution).

  • Evaluate In Vitro Performance: Use assays like kinetic solubility and in vitro dissolution to rank-order the prototypes.

  • Assess In Vivo Performance: Test the most promising formulations in a relevant animal model (e.g., rat) to determine pharmacokinetic parameters like Cmax, Tmax, and AUC.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the development of oral this compound formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Oral Bioavailability (Low AUC) 1. Dissolution Rate-Limited Absorption: The drug is not dissolving fast enough in the GI tract. 2. Solubility-Limited Absorption: The drug's intrinsic solubility is too low to create a sufficient concentration gradient for absorption. 3. Poor Permeability: The drug cannot efficiently cross the intestinal epithelium. 4. High First-Pass Metabolism: The drug is extensively metabolized by the gut wall or liver before reaching systemic circulation.1. Pursue particle size reduction (micronization) or formulate an amorphous solid dispersion (ASD) to increase dissolution velocity. 2. Develop enabling formulations such as ASDs or lipid-based systems (e.g., SEDDS) to enhance solubility. 3. Conduct a Caco-2 permeability assay to confirm. If permeability is low (BCS Class III/IV), consider prodrug approaches or the inclusion of permeation enhancers (requires careful safety assessment). 4. Use in vitro metabolic stability assays (liver microsomes, S9 fractions) to assess. If metabolism is high, LBFs that promote lymphatic absorption may help bypass the liver.
High Variability in PK Data (High %CV in AUC/Cmax) 1. Inconsistent Dissolution: Formulation does not perform uniformly under variable GI conditions (e.g., pH, presence of food). 2. Food Effects: The presence of food significantly alters drug absorption. 3. Precipitation of Drug in GI Tract: A supersaturating formulation (like an ASD) may be precipitating before the drug can be absorbed.1. Optimize the formulation to be more robust. For ASDs, select a polymer that maintains supersaturation. For suspensions, control particle size distribution tightly. 2. Conduct a formal food-effect study in an animal model to understand the impact. Formulation may need to be optimized for fed or fasted states. 3. Incorporate a precipitation inhibitor (a secondary polymer) into the ASD formulation. Screen different polymers for their ability to sustain supersaturation in biorelevant media.
Poor Physical Stability of Formulation 1. Crystallization of Amorphous Drug: The drug in an ASD is converting back to its stable, less soluble crystalline form over time. 2. Particle Growth in Nanosuspension: Ostwald ripening or aggregation is occurring in a nanosuspension, leading to larger particles.1. Ensure the drug-polymer miscibility is adequate and the formulation is stored below its glass transition temperature (Tg). Consider increasing the polymer loading. 2. Optimize the stabilizer (surfactant or polymer) type and concentration. Evaluate different milling or homogenization techniques.
Troubleshooting Workflow for Low Bioavailability

This diagram outlines a logical workflow for diagnosing and addressing low oral bioavailability.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathway cluster_3 Verification start Low Oral Bioavailability Observed in PK Study solubility Assess Solubility (Kinetic Solubility Assay) start->solubility Is it a solubility issue? permeability Assess Permeability (Caco-2 Assay) start->permeability Is it a permeability issue? metabolism Assess Metabolism (Liver Microsome Assay) start->metabolism Is it a metabolic stability issue? sol_strat Solubility Enhancement (ASD, LBF, Micronization) solubility->sol_strat Low Solubility perm_strat Permeability Enhancement (Prodrug, Enhancers) permeability->perm_strat Low Permeability met_strat Bypass Metabolism (e.g., Lymphatic Targeting via LBF) metabolism->met_strat High Metabolism retest Re-evaluate in Animal PK Study sol_strat->retest perm_strat->retest met_strat->retest

Caption: Troubleshooting workflow for low oral bioavailability.

Section 3: Data Presentation

The following table presents hypothetical, yet representative, pharmacokinetic data from a preclinical (rat) study comparing different formulation strategies for this compound.

Table 1: Comparison of this compound Formulation Performance in Rats (Oral Dose: 10 mg/kg)

Formulation Type Apparent Solubility (µg/mL) in FaSSIF *Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized) 15250 ± 452.01,200 ± 210100% (Reference)
Amorphous Solid Dispersion (20% drug in PVP-VA) 120890 ± 1501.04,500 ± 650375%
Self-Emulsifying System (SEDDS) >500 (in emulsion)1,150 ± 2000.755,800 ± 780483%

*FaSSIF: Fasted State Simulated Intestinal Fluid

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)

Objective: To evaluate the rate and extent of drug release from a formulated solid dosage form.

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Vessels (900 mL)

  • Dissolution Medium: 900 mL of 0.1 N HCl for 2 hours, followed by conversion to pH 6.8 phosphate buffer.

  • This compound formulation (e.g., tablet or capsule)

  • HPLC system for quantification

Method:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 75 RPM.

  • Place one dosage form into each vessel containing the dissolution medium.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using an in vitro cell model.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound test solution

  • Lucifer yellow (low permeability marker) and Propranolol (high permeability marker)

  • LC-MS/MS system for quantification

Method:

  • Culture Caco-2 cells on Transwell® inserts for 21-25 days until a confluent monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Incubate at 37 °C with gentle shaking.

  • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.

Formulation Development Workflow

The following diagram illustrates a standard workflow for developing an improved oral formulation.

G char API Characterization (Solubility, LogP, pKa, Form) screen Formulation Platform Screening (ASD, LBF, Nanosuspension) char->screen proto Prototype Optimization (Excipient Selection, Drug Load) screen->proto invitro In Vitro Performance Testing (Dissolution, Stability) proto->invitro invivo Preclinical In Vivo PK Study (Rat or Dog) invitro->invivo Promising candidates lead Lead Formulation Selection invivo->lead Compare AUC, Cmax

Caption: Workflow for oral formulation development.

References

Strategies to reduce (R)-Carisbamate-induced dizziness in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering dizziness as a side effect in preclinical studies of (R)-Carisbamate.

Troubleshooting Guide: this compound-Induced Dizziness

Q1: My study animals are exhibiting behaviors that suggest dizziness after administration of this compound. How can I confirm and quantify this adverse effect?

A1: Direct measurement of dizziness in animals is not possible, but it can be inferred from behaviors related to motor coordination, balance, and exploratory patterns. We recommend a battery of behavioral tests to quantify these effects.

Recommended Behavioral Assays:

  • Rotarod Test: This is the gold standard for assessing motor coordination and balance. A decreased latency to fall from the rotating rod after this compound administration is a strong indicator of motor impairment that can be associated with dizziness.

  • Beam Walk Test: This test evaluates fine motor coordination and balance. An increase in the time taken to traverse the beam and a higher number of foot slips are indicative of vestibular or motor deficits.

  • Open Field Test: While primarily a test of general locomotor activity and anxiety, alterations in movement patterns can suggest dizziness. Look for thigmotaxis (hugging the walls), reduced rearing, and ataxic gait.

A summary of these tests and their key parameters is provided in the table below.

Behavioral AssayKey Parameters to MeasureInterpretation of this compound-Induced Dizziness
Rotarod Test Latency to fall (seconds)A significant decrease in the time spent on the rod.
Rotational speed at which the animal fallsA lower speed at the time of falling.
Beam Walk Test Time to traverse the beam (seconds)A significant increase in traversal time.
Number of foot slipsA significant increase in the number of slips.
Open Field Test Total distance traveledA decrease may indicate sedation, a component of dizziness.
Time spent in the center vs. peripheryIncreased time in the periphery (thigmotaxis) can be a sign of anxiety or instability.
Rearing frequencyA decrease in vertical exploration.

Q2: I have confirmed this compound-induced dizziness in my animal model. What strategies can I employ to mitigate this side effect?

A2: Several strategies can be investigated to reduce the incidence and severity of this compound-induced dizziness in your preclinical studies.

Potential Mitigation Strategies:

  • Dose Titration: Initiate dosing at a sub-therapeutic level and gradually escalate to the desired therapeutic dose. This allows the central nervous system to adapt to the presence of the compound, potentially reducing the severity of acute side effects like dizziness.

  • Formulation Modification: Consider the use of controlled-release formulations. A slower rate of drug absorption can lead to lower peak plasma concentrations (Cmax), which are often associated with CNS side effects, while maintaining the desired therapeutic exposure (AUC).

  • Co-administration with a CNS Depressant (with caution): In some clinical scenarios, benzodiazepines are used to manage vertigo. In a preclinical setting, co-administration with a low dose of a benzodiazepine like clonazepam could be explored. However, this approach requires careful consideration of potential pharmacokinetic and pharmacodynamic interactions.

  • Pharmacodynamic Antagonism: Since this compound is thought to have antiglutamatergic effects, exploring co-administration with agents that modulate other neurotransmitter systems involved in balance and arousal, such as anticholinergics or antihistamines, might be a rational approach. However, the potential for additive side effects must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: The precise mechanism of action of this compound is not fully elucidated. However, preclinical studies have shown that it can inhibit voltage-gated sodium channels in a concentration-, voltage-, and use-dependent manner.[1][2] This action is thought to stabilize neuronal membranes and reduce repetitive firing of action potentials, contributing to its anticonvulsant effects. Additionally, some evidence suggests that Carisbamate may have an antiglutamatergic effect, reducing glutamate transmission.[1]

Q2: How might the mechanism of action of this compound relate to the side effect of dizziness?

A2: The dizziness associated with this compound is likely related to its effects on the central nervous system.

  • Sodium Channel Blockade: Voltage-gated sodium channels are crucial for neuronal excitability throughout the CNS, including in the cerebellum and vestibular pathways which are critical for balance and spatial orientation.[3][4] By modulating these channels, this compound may disrupt the normal firing patterns of neurons in these regions, leading to a sensation of dizziness or imbalance.

  • Glutamatergic Modulation: Glutamate is a key excitatory neurotransmitter in the vestibular system. By potentially reducing glutamate transmission, this compound could dampen the signaling necessary for maintaining equilibrium, contributing to dizziness.

Q3: Is there any clinical data on the dose-response relationship of Carisbamate and dizziness?

A3: Yes, clinical trials with Carisbamate in human patients have demonstrated a dose-dependent increase in the incidence of dizziness. The following table summarizes findings from a dose-ranging study in patients with partial-onset seizures.

Treatment Group (daily dose)Incidence of Dizziness (%)
Placebo8
Carisbamate 100 mg5
Carisbamate 300 mg12
Carisbamate 800 mg19
Carisbamate 1600 mg29

Data adapted from a randomized, controlled, dose-ranging trial of carisbamate for partial-onset seizures.

Experimental Protocols & Visualizations

Experimental Workflow for Assessing this compound-Induced Dizziness

The following diagram outlines a typical experimental workflow for evaluating dizziness in a preclinical rodent model.

experimental_workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation (e.g., 7 days) baseline_training Baseline Behavioral Training (Rotarod, Beam Walk) acclimation->baseline_training randomization Randomization into Treatment Groups baseline_training->randomization vehicle Vehicle Control randomization->vehicle Group 1 carisbamate_low This compound (Low Dose) randomization->carisbamate_low Group 2 carisbamate_high This compound (High Dose) randomization->carisbamate_high Group 3 mitigation_strategy This compound + Mitigation Strategy randomization->mitigation_strategy Group 4 behavioral_assays Behavioral Assays (Rotarod, Beam Walk, Open Field) vehicle->behavioral_assays carisbamate_low->behavioral_assays carisbamate_high->behavioral_assays mitigation_strategy->behavioral_assays data_collection Data Collection & Collation behavioral_assays->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Preclinical workflow for dizziness assessment.
Hypothesized Signaling Pathway for this compound-Induced Dizziness

This diagram illustrates a potential mechanism by which this compound may induce dizziness through its action on voltage-gated sodium channels and glutamate signaling in vestibular and cerebellar neurons.

signaling_pathway cluster_drug Drug Action cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_system System-Level Effects cluster_phenotype Phenotypic Outcome carisbamate This compound vgsc Voltage-Gated Sodium Channels (VGSCs) carisbamate->vgsc Blocks glutamate Glutamate Signaling (Presynaptic) carisbamate->glutamate Modulates inhibition Inhibition of VGSCs reduced_glutamate Reduced Glutamate Release neuronal_excitability Decreased Neuronal Excitability inhibition->neuronal_excitability reduced_glutamate->neuronal_excitability vestibular_cerebellar Altered Signaling in Vestibular Nuclei & Cerebellum neuronal_excitability->vestibular_cerebellar dizziness Dizziness / Ataxia vestibular_cerebellar->dizziness

Hypothesized pathway of this compound-induced dizziness.
Troubleshooting Logic for this compound-Induced Dizziness

This diagram provides a decision-making framework for researchers observing potential dizziness in their preclinical studies.

troubleshooting_logic start Observation of Dizziness-like Behaviors in Study Animals confirm Confirm and Quantify with Behavioral Assays (Rotarod, Beam Walk) start->confirm is_significant Is the effect significant and dose-dependent? confirm->is_significant no_effect Effect may not be drug-related. Re-evaluate experimental conditions. is_significant->no_effect No mitigate Implement Mitigation Strategies is_significant->mitigate Yes dose_titration Dose Titration Study mitigate->dose_titration formulation Test Controlled-Release Formulation mitigate->formulation co_admin Explore Co-administration (with caution) mitigate->co_admin evaluate_efficacy Re-evaluate Efficacy with Mitigation Strategy dose_titration->evaluate_efficacy formulation->evaluate_efficacy co_admin->evaluate_efficacy success Successful Mitigation: Dizziness reduced with maintained efficacy. evaluate_efficacy->success Yes failure Unsuccessful Mitigation: Consider alternative compound or accept as a known side effect. evaluate_efficacy->failure No

Troubleshooting decision tree for dizziness.

References

Technical Support Center: Refinement of Surgical Procedures for (R)-Carisbamate Brain Infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the intracerebral infusion of (R)-Carisbamate in rodent models. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and quantitative data to facilitate the successful execution of these procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the brain?

A1: this compound (also known as YKP509 or RWJ-333369) is an investigational antiepileptic drug.[1] Its primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs).[2][3] By binding to and stabilizing the inactivated state of these channels, Carisbamate produces a use-dependent block of high-frequency neuronal firing, which is a hallmark of seizure activity.[4][5] This action helps to reduce neuronal hyperexcitability without affecting normal, low-frequency neuronal signaling.

Q2: What is stereotaxic surgery and why is it necessary for this compound brain infusion?

A2: Stereotaxic surgery is a minimally invasive neurosurgical technique that uses a three-dimensional coordinate system to precisely target specific locations within the brain. This method is essential for delivering this compound directly to a region of interest, thereby bypassing the blood-brain barrier. It allows for the accurate placement of a guide cannula through which the drug can be infused, ensuring targeted delivery and minimizing off-target effects.

Q3: What are the key considerations for post-operative care in animals that have undergone this procedure?

A3: Proper post-operative care is critical for animal welfare and experimental success. Key considerations include:

  • Pain Management: Administer analgesics as per your approved institutional protocol to manage post-operative pain.

  • Hydration and Nutrition: Provide a bolus of warmed sterile saline or Lactated Ringer's solution subcutaneously after surgery to prevent dehydration. Ensure easy access to food and water; moistened or powdered food can encourage eating.

  • Infection Prevention: Maintain aseptic surgical techniques throughout the procedure. Apply a topical antibiotic ointment around the incision site.

  • Monitoring: Monitor the animal daily for signs of pain, distress, infection (e.g., swelling, discharge), weight loss, or abnormal behavior until it has fully recovered. Animals should be housed individually to prevent damage to the implant.

Q4: How long should I wait after surgery before starting the this compound infusion?

A4: A recovery period of at least one week is generally recommended between the stereotaxic surgery and the commencement of drug infusion experiments. This allows the animal to fully recover from the surgical trauma and anesthesia, ensuring that the experimental results are not confounded by post-operative stress or inflammation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Leveling the Skull (Bregma and Lambda at different heights) Improper positioning in the stereotaxic frame.Adjust the incisor bar to raise or lower the animal's head until the dorsal-ventral measurements at bregma and lambda are within 0.02 mm of each other.
Clogged Infusion Cannula Tissue debris from insertion; precipitation of the drug in the vehicle.Before infusion, ensure the cannula is patent by flushing it with sterile saline; a straight stream of liquid should be observed. If clogged during the procedure, a fine wire stylet can be used to gently clear the obstruction. Always filter the drug solution before loading the infusion pump.
Bleeding at the Craniotomy Site Damage to blood vessels on the dura mater or within the brain parenchyma.Use a sterile needle to gently pierce the dura before cannula insertion to minimize tearing. If bleeding occurs, apply gentle pressure with a sterile cotton swab or a piece of absorbable gelatin sponge.
Infusion Backflow or Leakage around the Cannula Infusion rate is too high; insufficient sealing around the guide cannula.Reduce the infusion rate (see Table 1 for recommended rates). Allow a few minutes for the drug to diffuse away from the cannula tip before withdrawing the injector. Ensure the dental cement creates a complete seal around the base of the guide cannula.
Animal Shows Signs of Seizure or Adverse Neurological Reaction During Infusion The concentration of this compound is too high; off-target effects.Immediately stop the infusion. Reduce the drug concentration for subsequent experiments. Verify the stereotaxic coordinates to ensure accurate targeting.
Guide Cannula Becomes Loose or Detaches Poor adhesion of the dental cement to the skull.Ensure the skull surface is thoroughly cleaned and dried before applying dental cement. Use skull screws to provide additional anchor points for the cement. A thin layer of cyanoacrylate adhesive can be applied to the skull before the cement for better adhesion.

Quantitative Data Summary

Table 1: Recommended Infusion Parameters for Rodents

ParameterMice Rats Reference(s)
Bolus Injection Volume ≤ 5 µL< 10 µL
Bolus Injection Rate Over 5-10 minutesOver 15-30 seconds
Continuous Infusion Rate ≤ 0.5 µL / hour≤ 0.5 µL / minute
Alternative Infusion Rate 0.33 - 1 µL / minute1 µL / minute (60 µL / hour)

Table 2: this compound Concentrations Used in Preclinical Studies

Study TypePreparationConcentration(s)Reference(s)
In Vitro Electrophysiology Dissolved in DMSO (final concentration < 0.01%)50 - 400 µmol·L⁻¹
In Vitro Electrophysiology Not specifiedIC₅₀ of 89 µM in rat hippocampal neurons
Intraperitoneal Injection (in vivo) Suspended in 0.5% methylcellulose10, 30, and 60 mg/kg

Note: The intraperitoneal doses can serve as a starting point for calculating equivalent intracerebral concentrations, but direct dose-response studies are recommended for brain infusion.

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution
  • Selection of Vehicle: Based on in vitro studies, Dimethyl sulfoxide (DMSO) can be used as a solvent. However, for in vivo infusions, the final concentration of DMSO should be minimized (ideally <1%) and diluted in a sterile, buffered solution like artificial cerebrospinal fluid (aCSF) or saline to avoid neurotoxicity. For suspensions, a vehicle like 0.5% methylcellulose in sterile saline can be considered.

  • Dissolution/Suspension:

    • For a solution: Weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO. Once fully dissolved, bring the solution to the final volume with sterile aCSF or saline.

    • For a suspension: Weigh the this compound powder and triturate it with a small amount of the 0.5% methylcellulose vehicle to form a paste. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial. Suspensions cannot be filter-sterilized and must be prepared aseptically.

  • Storage: Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions regularly to ensure stability and potency.

Protocol 2: Stereotaxic Cannula Implantation Surgery
  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate regimen (e.g., isoflurane inhalation or ketamine/xylazine i.p. injection) and administer a pre-operative analgesic as per your institution's guidelines.

  • Animal Preparation: Place the anesthetized animal in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying. Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use sterile cotton swabs to clean and dry the skull surface, ensuring that the landmarks (bregma and lambda) are clearly visible.

  • Leveling the Skull: Use the manipulator arm of the stereotaxic frame to measure the dorsal-ventral (DV) coordinates of bregma and lambda. Adjust the head position until these two points are on the same horizontal plane.

  • Coordinate Targeting: Move the manipulator arm to the anterior-posterior (AP) and medial-lateral (ML) coordinates for your target brain region, as determined from a rodent brain atlas. Mark the drilling location with a sterile marker.

  • Craniotomy: Use a micro-drill with a sterile burr to create a small hole at the marked coordinates, being careful not to penetrate the dura mater.

  • Cannula Implantation: Gently lower the guide cannula through the craniotomy to the predetermined DV coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement. For added stability, place 2-3 small stainless-steel anchor screws into the skull around the cannula before applying the cement.

  • Closure and Recovery: Once the cement has hardened, insert a dummy cannula to keep the guide patent. Suture the scalp incision around the implant. Remove the animal from the stereotaxic frame and place it in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.

Visualizations

Signaling_Pathway Carisbamate This compound VGSC Voltage-Gated Sodium Channel (VGSC) Carisbamate->VGSC Inhibits InactivatedState Stabilization of Inactivated State VGSC->InactivatedState Promotes AP_Firing Reduced High-Frequency Action Potential Firing InactivatedState->AP_Firing Leads to Excitability Decreased Neuronal Hyperexcitability AP_Firing->Excitability Results in Seizure Suppression of Seizure Activity Excitability->Seizure Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Infusion Phase prep_animal 1. Anesthesia & Analgesia prep_surgical 2. Stereotaxic Mounting & Site Prep prep_animal->prep_surgical incision 3. Incision & Skull Exposure prep_surgical->incision leveling 4. Skull Leveling incision->leveling drilling 5. Craniotomy leveling->drilling implantation 6. Cannula Implantation drilling->implantation fixation 7. Fixation with Dental Cement implantation->fixation closure 8. Closure & Recovery fixation->closure post_op_care 9. Post-Op Monitoring (≥ 7 days) closure->post_op_care infusion 10. This compound Infusion post_op_care->infusion behavior 11. Behavioral/ Electrophysiological Recording infusion->behavior

Caption: Workflow for this compound brain infusion.

Troubleshooting_Logic Start Infusion Experiment Start CheckCannula Is cannula patent? Start->CheckCannula ActionFlush Flush/Clear Cannula CheckCannula->ActionFlush No Proceed Proceed with Infusion CheckCannula->Proceed Yes CheckFlow Is there backflow? CheckAnimal Adverse reaction? CheckFlow->CheckAnimal No ActionReduceRate Reduce Infusion Rate CheckFlow->ActionReduceRate Yes ActionStop Stop Infusion & Re-evaluate Dose CheckAnimal->ActionStop Yes Success Experiment Complete CheckAnimal->Success No ActionFlush->CheckCannula ActionReduceRate->Proceed Proceed->CheckFlow

Caption: Troubleshooting logic for infusion procedure.

References

Adjusting (R)-Carisbamate treatment protocols for different seizure types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information for designing and troubleshooting experiments involving (R)-Carisbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action? this compound (also known as YKP509 or RWJ-333369) is an investigational antiepileptic drug (AED) being studied for various forms of epilepsy.[1] While its exact mechanism of action is not fully understood, it is believed to exert its anticonvulsant effects through multiple pathways.[2][3] Preclinical studies suggest it modulates voltage-gated sodium channels, which are critical for neuronal signal propagation.[2][3] By inhibiting the excessive firing of neurons, Carisbamate may prevent the abnormal electrical activity that leads to seizures. Additional evidence suggests it may also inhibit T-type voltage-gated calcium channels, enhance the effects of the inhibitory neurotransmitter GABA, and reduce glutamatergic transmission.

Q2: For which seizure types has this compound been investigated? this compound has been studied in both clinical and preclinical settings for a variety of seizure types:

  • Clinical: It is primarily being investigated for Lennox-Gastaut Syndrome (LGS) and drug-resistant partial-onset (focal) seizures.

  • Preclinical: Animal models have shown a broad anticonvulsant effect in models of primary generalized, complex partial, and absence-type epilepsy. It has demonstrated efficacy against seizures induced by maximal electroshock (MES), pentylenetetrazol (PTZ), bicuculline, and picrotoxin.

Q3: What are the pharmacokinetic properties of this compound? In a Phase I study involving patients with Lennox-Gastaut Syndrome, this compound exhibited linear, dose-proportional pharmacokinetics after both single and multiple doses. Plasma concentrations typically reached their maximum (Tmax) 1 to 2 hours after a single oral dose.

Q4: What are the most common adverse events associated with this compound? In clinical trials, the most frequently reported treatment-emergent adverse events were related to the nervous system. For patients with partial-onset seizures, common side effects included dizziness and somnolence. In a study on LGS patients, most adverse events were mild to moderate.

Troubleshooting Guide

Q5: We are observing inconsistent efficacy in our preclinical model of focal seizures. What factors should we consider? Inconsistent efficacy for focal seizures has also been observed in clinical trials. Consider the following:

  • Dosage: Efficacy in clinical trials for partial-onset seizures was dose-dependent, with 400 mg/day showing significant improvement in one study and doses of 300 mg/day and higher being effective in another. Ensure your dose range is appropriate for the model being used.

  • Model Selection: The choice of animal model is critical. While Carisbamate has shown broad efficacy in acute seizure models like MES and PTZ, its effects in chronic models of focal epilepsy may vary.

  • Pharmacokinetics: Verify that the drug administration route and vehicle in your experiment result in plasma concentrations consistent with therapeutically relevant levels observed in clinical studies.

Q6: Our animal models are showing a higher-than-expected incidence of sedation. How can we address this? Sedation and somnolence are known side effects of Carisbamate.

  • Adjust Dosage: The first step is to consider a dose reduction. The goal is to find the lowest effective dose that minimizes adverse effects.

  • Titration Schedule: In clinical trials, doses are often titrated slowly to allow the body to acclimate. Implementing a gradual dose-escalation schedule in your protocol may help mitigate acute sedative effects.

  • Observation Timing: Assess sedation levels at various time points post-administration to understand the peak effect and duration, which can help in refining the experimental timeline.

Q7: What is the recommended starting dose and titration strategy for different seizure types based on clinical data? Dosage and titration should be guided by the specific seizure type being studied. The "best dose" is one that controls seizures with the fewest side effects.

  • For Lennox-Gastaut Syndrome (LGS): A Phase I study in pediatric and adult patients used age-based starting doses, which could be increased every 7-14 days to a maximum pediatric equivalent of 600 mg/day. Population modeling suggested that adult dosing is appropriate for patients ≥12 years, while weight-based dosing should be used for children aged 4 to <12.

  • For Partial-Onset Seizures: Clinical trials in adults have explored doses ranging from 200 mg/day to 1600 mg/day. Efficacy was generally observed at doses of 300-400 mg/day and higher. A common administration schedule is twice-daily oral dosing.

Data Presentation

Table 1: this compound Dosing Regimens in Clinical Trials

Seizure Type Patient Population Doses Studied Key Efficacy Findings Citations
Partial-Onset Seizures Adults (≥16 years) 200 mg/day, 400 mg/day 400 mg/day showed significant improvement vs. placebo in one of two studies.
Partial-Onset Seizures Adults 100, 300, 800, 1600 mg/day Doses ≥300 mg/day significantly reduced seizure frequency vs. placebo.

| Lennox-Gastaut Syndrome | Adults & Pediatrics (≥2 years) | Age-adjusted starting doses, titrated up to 600 mg/day (pediatric equivalent) | Study focused on pharmacokinetics and safety; established linear, dose-proportional PK. | |

Table 2: Efficacy of this compound in Preclinical Seizure Models

Preclinical Model Seizure Type Modeled Efficacy Citations
Maximal Electroshock (MES) Generalized Tonic-Clonic Effective
Pentylenetetrazol (PTZ) Generalized Clonic / Myoclonic Effective
Bicuculline-induced Seizures (GABA-A antagonist) Effective
Picrotoxin-induced Seizures (GABA-A antagonist) Effective

| Kainic Acid-induced | Status Epilepticus / Limbic Seizures | Inhibits epileptiform activity | |

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test This test is a primary screen for anticonvulsant activity and is predictive of efficacy against generalized tonic-clonic seizures.

  • Objective: To evaluate the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Materials:

    • Rodents (mice or rats).

    • This compound.

    • Vehicle for drug administration (e.g., 0.5% methylcellulose).

    • Electroshock device with corneal or auricular electrodes.

  • Methodology:

    • Animal Preparation: Acclimate animals to the laboratory environment. Fast animals overnight with free access to water before the experiment.

    • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the seizure induction (e.g., 30-60 minutes).

    • Electrode Placement: Apply a drop of anesthetic/electrolyte solution to the electrodes. For corneal stimulation, gently place the electrodes on the corneas of the animal.

    • Seizure Induction: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds).

    • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of both hindlimbs at a 180-degree angle to the torso.

    • Data Analysis: The primary endpoint is the percentage of animals in each treatment group protected from the tonic hindlimb extension. Calculate the median effective dose (ED50) required to protect 50% of the animals.

Protocol 2: Subcutaneous Pentylenetetrazol (PTZ) Seizure Test This model is used to identify drugs effective against generalized clonic or myoclonic seizures, often associated with absence epilepsy.

  • Objective: To assess the ability of this compound to increase the latency to, or prevent the occurrence of, seizures induced by the chemoconvulsant PTZ.

  • Materials:

    • Rodents (mice or rats).

    • This compound.

    • Vehicle for drug administration.

    • Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg).

  • Methodology:

    • Animal Preparation: Acclimate animals and fast them overnight with free access to water.

    • Drug Administration: Administer this compound or vehicle control at a predetermined time before PTZ injection.

    • PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (s.c.) in the scruff of the neck.

    • Observation: Immediately place the animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key endpoints include:

      • Latency to the first myoclonic jerk.

      • Latency to a generalized clonic seizure (characterized by loss of righting reflex).

      • Presence or absence of tonic seizures.

    • Data Analysis: Compare the latency to seizure onset between the treated and control groups. The percentage of animals protected from each seizure endpoint can also be calculated to determine the ED50.

Visualizations

Carisbamate_Mechanism_of_Action cluster_neuron Cellular Level Carisbamate this compound VGSC Voltage-Gated Sodium Channels (VGSC) Carisbamate->VGSC Inhibits VGCC T-type Voltage-Gated Calcium Channels (VGCC) Carisbamate->VGCC Inhibits Glutamate Glutamatergic Transmission Carisbamate->Glutamate Reduces ActionPotential Reduced Action Potential Firing Neurotransmission Decreased Excitatory Neurotransmission Neuron Presynaptic Neuron Stabilization Neuronal Stabilization & Reduced Hyperexcitability ActionPotential->Stabilization Neurotransmission->Stabilization

Caption: Proposed multi-target mechanism of action for this compound.

Preclinical_Screening_Workflow start Compound Synthesis (this compound) invitro In Vitro Assays (e.g., Patch Clamp on Na+/Ca2+ Channels) start->invitro acute_models Acute In Vivo Seizure Models invitro->acute_models mes_test Maximal Electroshock (MES) Test acute_models->mes_test ptz_test Pentylenetetrazol (PTZ) Test acute_models->ptz_test eval1 Evaluate Efficacy (ED50) & Tolerability (TD50) mes_test->eval1 ptz_test->eval1 chronic_models Chronic Epilepsy Models (e.g., Kindling) eval1->chronic_models Promising Candidate clinical Advance to Clinical Trials eval1->clinical Strong Candidate (Fast-track) eval2 Confirm Efficacy & Long-term Safety chronic_models->eval2 eval2->clinical Positive Data

Caption: Standard preclinical screening workflow for anticonvulsant drugs.

Dose_Adjustment_Logic start Start with Initial Low Dose monitor Monitor Seizure Frequency & Adverse Events (AEs) start->monitor decision Evaluate Outcome monitor->decision increase_dose Increase Dose (Titrate Upwards) decision->increase_dose Seizures Uncontrolled & No Significant AEs maintain_dose Maintain Current Dose (Optimal Dose Found) decision->maintain_dose Seizures Controlled & Tolerable AEs decrease_dose Decrease Dose or Consider Alternative decision->decrease_dose Significant Adverse Events increase_dose->monitor

Caption: Logical workflow for adjusting anticonvulsant treatment protocols.

References

Technical Support Center: Scaling Up (R)-Carisbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and overcoming challenges in the scalable synthesis of (R)-Carisbamate. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A scalable synthesis for this compound, or its enantiomer, typically involves a two-step process. The first key step is the asymmetric synthesis of the chiral intermediate, (R)-1-(2-chlorophenyl)ethanol. This is followed by a carbamoylation reaction to introduce the carbamate functional group. A highly effective and green method for the first step is the biocatalytic asymmetric reduction of 2'-chloroacetophenone using microorganisms like Saccharomyces cerevisiae (baker's yeast), which can achieve high yields and excellent enantiomeric excess (>99%)[1][2][3]. The subsequent carbamoylation can be achieved using various reagents, such as chlorosulfonyl isocyanate, in an appropriate solvent[4][5].

Q2: What are the critical quality attributes to monitor during the synthesis?

The most critical quality attributes are:

  • Enantiomeric Excess (ee): Ensuring the final product is the desired (R)-enantiomer with high purity is paramount for its pharmacological activity. Chiral HPLC is the standard method for monitoring ee.

  • Chemical Purity: Monitoring for starting materials, intermediates, and by-products is crucial. HPLC and GC are standard techniques for this.

  • Yield: Optimizing reaction conditions to maximize yield at each step is essential for a scalable and cost-effective process.

Q3: Is it possible to resolve a racemic mixture of 1-(2-chlorophenyl)ethanol instead of performing an asymmetric synthesis?

Yes, chiral resolution is a viable alternative. This process involves separating a racemic mixture into its individual enantiomers. Common methods include the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, followed by separation through crystallization. However, this method has the disadvantage that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. For large-scale production, asymmetric synthesis is often more efficient.

Troubleshooting Guides

Problem Area 1: Asymmetric Reduction of 2'-Chloroacetophenone

Q: My asymmetric reduction is showing low enantiomeric excess (ee). What are the potential causes and solutions?

A: Low enantiomeric excess in the asymmetric reduction of 2'-chloroacetophenone can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Biocatalyst/Catalyst Activity: If using a biocatalyst like Saccharomyces cerevisiae, the viability and enzymatic activity of the cells are crucial. Ensure the yeast is fresh and properly activated. For chemical catalysis, ensure the catalyst is not degraded and is handled under the correct atmospheric conditions (e.g., inert atmosphere for organometallic catalysts).

  • Incorrect Reaction Temperature: Temperature can significantly impact enzyme activity and catalyst performance. The optimal temperature for the bioreduction with S. cerevisiae is around 25 °C. For other catalytic systems, consult the relevant literature to ensure you are within the optimal temperature range.

  • Incorrect pH: For biocatalytic reductions, the pH of the medium is critical. For S. cerevisiae, a pH of around 8.0 has been shown to be optimal.

  • Presence of Impurities: Impurities in the starting material (2'-chloroacetophenone) or solvent can inhibit or poison the catalyst. Ensure all reagents and solvents are of high purity.

Q: The yield of (R)-1-(2-chlorophenyl)ethanol is lower than expected. How can I improve it?

A: Low yield can be due to incomplete reaction, product degradation, or inefficient workup and isolation. Consider the following:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. For the bioreduction with S. cerevisiae, 24 hours is a typical timeframe.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition in biocatalytic systems. If you suspect this, try running the reaction at a lower substrate concentration.

  • Co-substrate/Co-factor Availability: Many reductions, especially biocatalytic ones, require a co-substrate or co-factor (like NADH). Ensure there is an adequate supply. For yeast-based reductions, glucose is often added as a co-substrate to regenerate the necessary co-factors.

  • Product Isolation: The workup and purification process can lead to product loss. Ensure efficient extraction of the product from the reaction mixture. Purification by column chromatography is common, and the choice of solvent system should be optimized to minimize loss.

Problem Area 2: Carbamoylation of (R)-1-(2-chlorophenyl)ethanol

Q: The carbamoylation reaction is not going to completion. What could be the issue?

A: Incomplete carbamoylation can be due to several factors related to the reagents and reaction conditions:

  • Moisture: Carbamoylating agents like isocyanates are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of the carbamoylating agent and any base or catalyst is used. An excess of the carbamoylating agent may be necessary to drive the reaction to completion.

  • Reaction Temperature: Some carbamoylation reactions require specific temperatures. For example, reactions with chlorosulfonyl isocyanate are often performed at low temperatures (e.g., 0 °C to -20 °C) to control reactivity.

  • Steric Hindrance: The secondary alcohol in (R)-1-(2-chlorophenyl)ethanol may present some steric hindrance. Choosing an appropriate carbamoylating agent and optimizing reaction conditions can help overcome this.

Q: I am observing the formation of multiple by-products during carbamoylation. How can I minimize them?

A: By-product formation is a common challenge. Here are some strategies to improve the selectivity of the reaction:

  • Choice of Carbamoylating Agent: Different carbamoylating agents have different reactivities and selectivities. Some common options include chlorosulfonyl isocyanate, urea in the presence of a catalyst, or reacting the alcohol with an isocyanate. Experimenting with different reagents may lead to a cleaner reaction profile.

  • Use of a Base: In many carbamoylation reactions, a non-nucleophilic base (e.g., triethylamine) is used to scavenge acid generated during the reaction and to activate the alcohol. The choice and amount of base can influence the reaction outcome.

  • Controlled Addition of Reagents: Adding the carbamoylating agent slowly (dropwise) to the solution of the alcohol, especially at low temperatures, can help to control the reaction and minimize the formation of by-products.

Data Presentation

The following table summarizes data for different methods of asymmetric reduction of acetophenone derivatives, which is a key step in the synthesis of this compound. This data can be used as a benchmark for optimizing the synthesis of the specific chiral alcohol intermediate.

Method Substrate Catalyst/Biocatalyst Reductant/Conditions Yield (%) ee (%) Configuration
Biocatalysis 2'-ChloroacetophenoneSaccharomyces cerevisiae B55% Ethanol, pH 8.0, 25 °C, 24h>99>99(R)
Biocatalysis AcetophenoneCandida tropicalis PBR-2 (whole cells)Glucose, in buffer43>99(S)
Organocatalysis Acetophenone(S)-CBS Catalyst (oxazaborolidine)BH₃·THF~95>98(R)
Transition-Metal Catalysis AcetophenoneRuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (gas), isopropanol, t-BuOKHigh>99(R)

Data adapted from references.

Experimental Protocols

Protocol: Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone

This protocol describes a lab-scale procedure for the asymmetric reduction of 2'-chloroacetophenone to (R)-1-(2-chlorophenyl)ethanol using Saccharomyces cerevisiae.

Materials:

  • 2'-Chloroacetophenone

  • Saccharomyces cerevisiae (baker's yeast, active dry)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • TLC plates, HPLC system with a chiral column

Procedure:

  • Yeast Activation: In a flask, dissolve sucrose (e.g., 20 g) in warm deionized water (e.g., 200 mL, ~35-40 °C). Add the active dry yeast (e.g., 10 g) and stir gently for 15-30 minutes until the yeast is activated (foaming is observed).

  • Reaction Setup: To the activated yeast suspension, add a solution of 2'-chloroacetophenone (e.g., 1 g) in a minimal amount of ethanol (to aid solubility).

  • Incubation: Seal the flask (a fermentation lock is recommended to allow CO₂ to escape) and incubate the reaction mixture on a shaker at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, add a filter aid (e.g., Celite) to the reaction mixture and filter to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude (R)-1-(2-chlorophenyl)ethanol by column chromatography on silica gel. Analyze the final product for purity by HPLC and determine the enantiomeric excess by chiral HPLC.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound Start 2'-Chloroacetophenone Step1 Asymmetric Reduction Start->Step1 QC1 QC Check: - Purity (GC/HPLC) - Identity (NMR) Start->QC1 Intermediate (R)-1-(2-chlorophenyl)ethanol Step1->Intermediate Step2 Carbamoylation Intermediate->Step2 QC2 QC Check: - Purity (HPLC) - Enantiomeric Excess (Chiral HPLC) Intermediate->QC2 Product This compound Step2->Product QC3 Final Product QC: - Purity, ee, Identity Product->QC3

Caption: Overall Synthesis Workflow for this compound.

Troubleshooting_Reduction Troubleshooting Low Enantiomeric Excess (ee) in Reduction Problem Low Enantiomeric Excess (ee) Detected by Chiral HPLC CheckCatalyst Is the catalyst/biocatalyst active and pure? Problem->CheckCatalyst CheckConditions Are reaction conditions (Temp, pH) optimal? CheckCatalyst->CheckConditions Yes ActionCatalyst Action: - Use fresh catalyst/yeast. - Ensure inert conditions for organometallic catalysts. CheckCatalyst->ActionCatalyst No CheckPurity Is the starting material (ketone) pure? CheckConditions->CheckPurity Yes ActionConditions Action: - Calibrate thermometer/pH meter. - Adjust to optimal values (e.g., 25-30°C, pH 8 for yeast). CheckConditions->ActionConditions No ActionPurity Action: - Re-purify starting material. - Check for potential inhibitors. CheckPurity->ActionPurity No Rerun Re-run experiment and re-analyze ee CheckPurity->Rerun Yes ActionCatalyst->Rerun ActionConditions->Rerun ActionPurity->Rerun

Caption: Troubleshooting Low Enantiomeric Excess in Reduction.

References

Validation & Comparative

A Head-to-Head In Vivo Comparison of (R)-Carisbamate and Levetiracetam in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the available preclinical data for two notable anti-seizure medications, (R)-Carisbamate and levetiracetam, reveals distinct profiles in various animal models of epilepsy. While direct head-to-head comparative studies are limited, an examination of their efficacy in similar well-established models provides valuable insights for researchers and drug development professionals.

This guide synthesizes available in vivo data to offer a comparative overview of this compound and levetiracetam, focusing on their performance in preclinical models of epilepsy. The information is intended to support further research and development in the field of neurology.

Mechanism of Action

This compound and levetiracetam exhibit distinct mechanisms of action, which likely contribute to their differing anticonvulsant profiles.

This compound's precise mechanism is not fully elucidated, but it is thought to act primarily through the inhibition of voltage-gated sodium channels[1]. This action is a common feature among several established anti-seizure medications.

In contrast, levetiracetam possesses a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A)[2]. This interaction is believed to modulate neurotransmitter release and reduce neuronal hyperexcitability.

Comparative Efficacy in Preclinical Models

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical screen for drugs that may be effective against generalized tonic-clonic seizures.

DrugAnimal ModelEfficacy
This compound MouseDemonstrates anticonvulsant potency[3]
Levetiracetam Mouse, RatGenerally reported to be inactive[2]
Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that may be effective against myoclonic and absence seizures.

DrugAnimal ModelEfficacy
This compound MouseShows anticonvulsant activity[3]
Levetiracetam Mouse, RatGenerally reported to be inactive
Kindling Models

Kindling models, such as amygdala kindling, are used to study the development and suppression of focal seizures that can progress to secondary generalized seizures.

DrugAnimal ModelEfficacy
This compound RatDelays kindling acquisition
Levetiracetam RatPotent seizure suppression and may possess antiepileptogenic properties
Chemoconvulsant-Induced Status Epilepticus Models

Models using agents like pilocarpine or kainic acid induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking aspects of temporal lobe epilepsy.

DrugAnimal ModelEfficacy
This compound Rat (Lithium-Pilocarpine)Reduces the development of spontaneous seizures
This compound Rat (Kainate)Reduces the frequency of spontaneous motor seizures
Levetiracetam Rat (Pilocarpine)Reported to have interindividual variation in drug response in prolonged administration

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Tetanus Toxin Model of Focal Epilepsy
  • Animal Model: Male Sprague-Dawley rats.

  • Seizure Induction: A single injection of tetanus toxin into the dorsal hippocampus. This leads to a chronic epileptic syndrome with spontaneous generalized and non-generalized seizures.

  • Drug Administration: Levetiracetam was administered via a continuous intraperitoneal infusion using an osmotic minipump over a 7-day period. Doses of 8 and 16 mg/kg/h were used.

  • Data Collection: Seizure frequency and duration were monitored and recorded.

  • Key Findings: Levetiracetam produced a dose-dependent reduction in the frequency of both generalized and non-generalized seizures, with a more pronounced effect on generalized seizures. It also significantly reduced the duration of generalized seizures.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental processes, the following diagrams are provided.

cluster_levetiracetam Levetiracetam Signaling Pathway cluster_carisbamate This compound Signaling Pathway Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Neurotransmitter_Release Neurotransmitter_Release SV2A->Neurotransmitter_Release Modulates Neuronal_Excitability Neuronal_Excitability Neurotransmitter_Release->Neuronal_Excitability Reduces Antiseizure_Effect Antiseizure_Effect Neuronal_Excitability->Antiseizure_Effect Leads to Carisbamate Carisbamate VGSC VGSC Carisbamate->VGSC Inhibits Neuronal_Firing Neuronal_Firing VGSC->Neuronal_Firing Reduces Antiseizure_Effect2 Antiseizure Effect Neuronal_Firing->Antiseizure_Effect2 Leads to

Proposed Mechanisms of Action

start Rodent Model Selection (e.g., Rat, Mouse) seizure_induction Seizure Induction (e.g., Kindling, Chemoconvulsant) start->seizure_induction drug_admin Drug Administration (this compound or Levetiracetam) seizure_induction->drug_admin behavioral_obs Behavioral Observation (Seizure Scoring) drug_admin->behavioral_obs eeg EEG Recording (Seizure Frequency/Duration) drug_admin->eeg data_analysis Data Analysis behavioral_obs->data_analysis eeg->data_analysis results Results & Comparison data_analysis->results

General In Vivo Experimental Workflow

Summary and Conclusion

Based on the available preclinical data, this compound and levetiracetam exhibit distinct anticonvulsant profiles. This compound shows efficacy in traditional screening models like the MES and PTZ tests, suggesting a broad spectrum of activity against different seizure types. Levetiracetam, while generally inactive in these acute models, demonstrates significant efficacy in chronic models of epilepsy, such as the kindling model, hinting at a potentially different therapeutic niche and possible antiepileptogenic effects.

References

Safety Operating Guide

Proper Disposal of (R)-Carisbamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like (R)-Carisbamate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of laboratory personnel and minimizes the ecological impact of pharmaceutical research. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides essential information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.

Key Safety Information Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Handling Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Storage Store locked up in a tightly closed, dry, and well-ventilated place.[1]
Primary Hazard Harmful if swallowed. May cause cancer.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. This general guideline should be implemented through the following specific steps within a laboratory or research facility:

Step 1: Waste Classification

Determine if the this compound waste is classified as hazardous waste. According to the Environmental Protection Agency (EPA), pharmaceutical waste may be considered hazardous under the Resource Conservation and Recovery Act (RCRA). It is best practice to manage all pharmaceutical waste as hazardous unless it is definitively known to be non-hazardous. Given that this compound is a biologically active compound, it should be treated as hazardous pharmaceutical waste.

Step 2: Segregation and Collection

  • Do not mix this compound waste with other waste streams such as regular trash, biological waste, or radioactive waste.

  • Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers, in a designated and properly labeled hazardous waste container.

Step 3: Containerization

  • Use a container that is compatible with this compound, sturdy, and leak-proof.

  • The container must be kept closed at all times except when adding waste.

  • Ensure the container is stored in a secure, designated area, away from incompatible materials.

Step 4: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the chemical (e.g., "Toxic," "Carcinogen")

  • The date when the first item of waste was placed in the container.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • All disposal of hazardous drug waste must comply with all applicable federal, state, and local regulations.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. The EPA prohibits the sewering of all hazardous waste pharmaceuticals.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: This compound Waste Generated classify Classify as Hazardous Pharmaceutical Waste start->classify segregate Segregate from Other Waste Streams classify->segregate containerize Place in a Designated, Compatible, and Sealed Hazardous Waste Container segregate->containerize label Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards - Accumulation Start Date containerize->label store Store in a Secure, Designated Area label->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup disposal Dispose at an Approved Waste Disposal Plant (Incineration) pickup->disposal end End: Proper Disposal Complete disposal->end

Figure 1. This compound Disposal Workflow

Disposal of Empty Containers

Even empty containers that once held this compound must be handled with care.

  • Triple rinse the container with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

  • After triple rinsing, deface or remove the original label .

  • The cleaned and defaced container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS guidelines.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Guidance for Handling (R)-Carisbamate

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Carisbamate is an investigational compound requiring stringent safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, necessary personal protective equipment (PPE), and disposal.

This compound, a compound under investigation for neurological conditions, necessitates careful handling due to its potential pharmacological activity. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not publicly available, data for carisbamate and related carbamate compounds indicate it may be harmful if swallowed, cause serious eye damage, and may lead to an allergic skin reaction. Therefore, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to potent pharmaceutical compounds like this compound. A comprehensive PPE ensemble should be worn at all times when handling the compound, from initial receipt and storage to experimental use and disposal.

Core PPE Requirements:

  • Gloves: Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound or in case of contamination.

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Respiratory Protection: For handling powders or when aerosolization is possible, a NIOSH-approved respirator (e.g., an N95 or higher) is essential to prevent inhalation.

  • Laboratory Coat: A dedicated, disposable, solid-front, back-closing gown is required to protect against skin contact and contamination of personal clothing.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.

PPE ComponentSpecificationPurpose
Hand Protection Double-gloved nitrile glovesPrevents skin contact and absorption.
Eye Protection Chemical splash gogglesProtects eyes from dust and splashes.
Face Protection Face shield (in addition to goggles)Provides full-face protection from splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Prevents inhalation of airborne particles.
Body Protection Disposable, solid-front, back-closing gownProtects skin and personal clothing from contamination.
Foot Protection Disposable shoe coversPrevents the spread of contamination outside the work area.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from preparation to post-handling cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Ventilated Enclosure) gather_materials 2. Assemble Materials & PPE prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weighing & Aliquoting (Minimize Dust) don_ppe->weigh dissolve 5. Dissolution (in appropriate solvent) weigh->dissolve experiment 6. Experimental Use dissolve->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Designated Area: All handling of this compound powder should be conducted in a designated area with controlled access, such as a certified chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Weighing and Transfer: Use anti-static weigh boats and spatulas to minimize the dispersal of powder. Handle the compound gently to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize splashing. The vessel should be capped and vortexed or sonicated to ensure complete dissolution.

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. For a small powder spill, gently cover it with damp paper towels to avoid raising dust, then clean the area with a suitable decontaminating solution. For liquid spills, use an absorbent material to contain the spill before decontamination. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, shoe covers, weigh boats, and cleaning materials, must be segregated from regular laboratory waste.[1]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.[1] It is best practice to use containers specifically designated for pharmaceutical waste.

  • Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[1][2] Do not dispose of this waste down the drain or in the regular trash.[1]

  • Decontamination of Surfaces: For carbamate compounds, surfaces can be decontaminated by scrubbing with a strong soap or washing soda solution. After decontamination, wipe the area with absorbent pads and dispose of them as hazardous waste.

By adhering to these stringent safety and logistical protocols, researchers and scientists can handle this compound responsibly, ensuring their safety and the integrity of their work while minimizing environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Carisbamate
Reactant of Route 2
Reactant of Route 2
(R)-Carisbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.